UM4118
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-quinolin-8-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(13-7-1-2-9-16-13)18-12-8-3-5-11-6-4-10-17-14(11)12/h1-10H,(H,18,19) |
Clave InChI |
RZQZPRDJYGINCD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of UM4118 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
UM4118 is a novel small molecule that has demonstrated potent and selective cytotoxic activity against cancer cells, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. This compound functions as a copper ionophore, disrupting intracellular copper homeostasis and inducing a specialized form of programmed cell death known as cuproptosis. This document details the molecular pathways implicated in this compound-induced cell death, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies for relevant assays, and visualizes the core mechanisms through signaling and workflow diagrams.
Core Mechanism of Action: Induction of Cuproptosis
This compound's primary mechanism of action is the induction of cuproptosis, a recently identified form of regulated cell death triggered by excess intracellular copper. As a copper ionophore, this compound facilitates the transport of copper ions across cellular membranes, leading to a rapid increase in intracellular copper concentrations.[1][2] This targeted disruption of copper homeostasis is particularly effective in cancer cells, which often exhibit a higher demand for copper compared to normal cells.[1]
The accumulation of intracellular copper, facilitated by this compound, leads to the aggregation of lipoylated proteins within the mitochondria.[1] Specifically, this compound has been shown to induce the aggregation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key component of the pyruvate (B1213749) dehydrogenase complex.[1] This event disrupts the tricarboxylic acid (TCA) cycle and impairs mitochondrial respiration, ultimately leading to cell death.[1] Studies have demonstrated that this compound impairs maximal mitochondrial respiration capacity in AML cells.[1]
Quantitative Data
The following table summarizes the available quantitative data regarding the activity of this compound in cancer cells.
| Parameter | Cell Type | Value | Reference |
| IC50 | Primary AML specimens (SF3B1-mutated) | Significantly lower than in SF3B1 wild-type | [1] |
| IC50 | Panel of 14 primary AML specimens | Varies, with higher sensitivity in SF3B1-mutated samples | [1] |
| Effect on Mitochondrial Respiration | OCI-AML5 cells | Impairs maximal respiration capacity | [1] |
| Intracellular Copper Levels | OCI-AML5 cells | Significantly increased after 3-hour exposure | [1] |
Signaling Pathways
Cuproptosis Signaling Pathway
The central signaling pathway initiated by this compound is the cuproptosis pathway. The key molecular events are depicted in the diagram below.
References
The Role of UM4118 in Cuproptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuproptosis is a recently identified form of regulated cell death characterized by its dependence on intracellular copper levels. This novel pathway is initiated by the accumulation of copper, which leads to the aggregation of lipoylated mitochondrial enzymes, proteotoxic stress, and ultimately, cell demise. The discovery of cuproptosis has opened new avenues for therapeutic intervention, particularly in oncology. Small molecules that can modulate intracellular copper concentrations, known as copper ionophores, are at the forefront of this research. This technical guide provides an in-depth analysis of UM4118, a novel copper ionophore, and its role in inducing cuproptosis, with a specific focus on its mechanism of action in acute myeloid leukemia (AML).
This compound: A Potent Inducer of Cuproptosis
This compound has been identified as a potent and specific copper ionophore that triggers a mitochondrial-based, non-canonical form of cell death consistent with cuproptosis.[1][2] Its mechanism of action is intrinsically linked to its ability to transport copper ions across cellular membranes, leading to an increase in intramitochondrial copper concentration.
Mechanism of Action
The primary mechanism by which this compound induces cuproptosis involves the following key steps:
-
Increased Intracellular Copper: As a copper ionophore, this compound facilitates the transport of copper ions into the cell and specifically into the mitochondria.[1][3]
-
Aggregation of Lipoylated Proteins: The elevated mitochondrial copper levels lead to the aggregation of essential lipoylated enzymes of the tricarboxylic acid (TCA) cycle, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[1][3] This aggregation is a hallmark of cuproptosis.
-
Induction of Proteotoxic Stress: The aggregation of DLAT and other lipoylated proteins disrupts mitochondrial function and induces proteotoxic stress, leading to a cascade of events that culminate in cell death.[1]
-
Synthetic Lethality with SF3B1 Mutations: A pivotal finding is the heightened sensitivity of cancer cells harboring mutations in the splicing factor 3B subunit 1 (SF3B1) to this compound-induced cuproptosis. This vulnerability is created by the SF3B1 mutation-induced missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7. The resulting iron-sulfur cluster deficiency potentiates the cytotoxic effects of copper overload.[1][2][3]
Quantitative Data
The following tables summarize the quantitative data from key experiments demonstrating the efficacy and mechanism of this compound in inducing cuproptosis in acute myeloid leukemia (AML) cells.
| Cell Line / Condition | IC50 (nM) of this compound | Fold Change vs. Wild-Type | Reference |
| OCI-AML5 (Wild-Type) | 100 - 300 | - | [1] |
| OCI-AML5 + shABCB7 | < 100 | > 2x more sensitive | [1] |
| K562 (SF3B1-WT) | ~150 | - | [1] |
| K562 (SF3B1-K700E) | ~50 | 3x more sensitive | [1] |
| Primary AML (SF3B1-mutated) | Significantly lower than WT | - | [1] |
Table 1: In Vitro Efficacy of this compound in AML Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines, highlighting the increased sensitivity of cells with SF3B1 mutations or ABCB7 knockdown.
| Cell Line | Treatment | Fold Increase in Intramitochondrial Copper | Reference |
| OCI-AML5 | This compound (300 nM, 16h) | ~2.5 | [1] |
| OCI-AML5 | This compound (300 nM) + Copper (1 µM) | ~4.0 | [1] |
Table 2: this compound-Mediated Increase in Intramitochondrial Copper. This table quantifies the increase in copper concentration within the mitochondria of OCI-AML5 cells following treatment with this compound, as measured by ICP-MS.
| Cell Line | Treatment | Change in Oxygen Consumption Rate (OCR) | Reference |
| OCI-AML5 | This compound (300 nM, 24h) | Significant Decrease | [3] |
Table 3: Effect of this compound on Mitochondrial Respiration. This table shows the impact of this compound on the oxygen consumption rate in OCI-AML5 cells, indicating a disruption of mitochondrial respiration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on AML cells.
-
Method:
-
Seed AML cells (e.g., OCI-AML5, K562) in 96-well plates at a density of 10,000 cells per well.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate IC50 values using a non-linear regression analysis.
-
Intracellular Copper Measurement by ICP-MS
-
Objective: To quantify the change in intramitochondrial copper concentration following this compound treatment.
-
Method:
-
Treat AML cells with this compound with or without copper supplementation for the desired time.
-
Harvest the cells and perform mitochondrial isolation using a commercially available kit.
-
Digest the mitochondrial pellets with nitric acid.
-
Analyze the digested samples using inductively coupled plasma mass spectrometry (ICP-MS) to determine the copper concentration.
-
Normalize the copper concentration to the protein content of the mitochondrial extract.
-
Detection of DLAT Aggregation by Immunofluorescence
-
Objective: To visualize the aggregation of the lipoylated protein DLAT, a hallmark of cuproptosis.
-
Method:
-
Culture AML cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against DLAT.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
CRISPR-Cas9 Loss-of-Function Screen
-
Objective: To identify genes that, when knocked out, confer resistance or sensitivity to this compound.
-
Method:
-
Transduce Cas9-expressing AML cells with a genome-wide sgRNA library.
-
Select for transduced cells using an appropriate antibiotic.
-
Treat the cell population with this compound at a concentration that inhibits the growth of the majority of cells.
-
Collect surviving cells and isolate genomic DNA.
-
Amplify the sgRNA sequences by PCR and perform next-generation sequencing.
-
Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to a control population.
-
Oxygen Consumption Rate (OCR) Assay
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Method:
-
Seed AML cells in a Seahorse XF96 cell culture microplate.
-
Treat the cells with this compound for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) in real-time using a Seahorse XF Analyzer.
-
Analysis of ABCB7 Missplicing by RT-PCR
-
Objective: To detect the presence of misspliced ABCB7 mRNA in SF3B1-mutated cells.
-
Method:
-
Isolate total RNA from SF3B1-wild-type and SF3B1-mutated AML cells.
-
Synthesize cDNA using reverse transcriptase and random primers.
-
Perform PCR using primers that flank the region of ABCB7 known to be misspliced in SF3B1-mutant cells.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize differences in amplicon size between the wild-type and mutant cells.
-
Visualizations
Signaling Pathway of this compound-Induced Cuproptosis
Caption: Signaling pathway of this compound-induced cuproptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
Logical Relationship of SF3B1 Mutation and this compound Sensitivity
Caption: SF3B1 mutation enhances this compound sensitivity.
Conclusion
This compound is a novel and potent copper ionophore that effectively induces cuproptosis in cancer cells, particularly in the context of SF3B1-mutated acute myeloid leukemia. Its mechanism of action, centered on the elevation of intramitochondrial copper and the subsequent aggregation of lipoylated proteins, provides a clear rationale for its therapeutic potential. The synthetic lethal interaction with SF3B1 mutations highlights a promising biomarker-driven strategy for patient stratification in future clinical investigations. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance cuproptosis-inducing agents like this compound into the clinic.
References
UM4118: A Selective Copper Ionophore Inducing Cuproptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UM4118 has emerged as a potent and selective copper ionophore with significant therapeutic potential, particularly in the context of oncology. This small molecule facilitates the transport of copper ions across cellular membranes, leading to a novel form of programmed cell death known as cuproptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of copper ionophores.
Introduction: The Rise of Copper Ionophores in Cancer Therapy
Copper is an essential trace element vital for numerous biological processes. However, cancer cells often exhibit a dysregulated copper homeostasis, rendering them vulnerable to therapeutic strategies that exploit this dependency.[1][2] Copper ionophores are small molecules that bind to copper ions and shuttle them across biological membranes, thereby increasing intracellular copper concentrations to cytotoxic levels.[2][3] This targeted elevation of intracellular copper can selectively induce cancer cell death while sparing normal cells, a concept that has garnered significant interest in the development of novel anticancer agents.[1]
This compound was identified through structure-activity relationship (SAR) studies aimed at optimizing a hit compound, S767, which showed modest potency.[4] this compound, with its N-(quinoline-8-yl)picolinamide structure, demonstrates enhanced potency and selectivity, establishing it as a promising lead compound for further development.[4]
Mechanism of Action: this compound and the Induction of Cuproptosis
This compound functions as a copper ionophore, binding to extracellular copper and facilitating its transport into the cell, particularly into the mitochondria.[4] This influx of copper disrupts normal mitochondrial function and triggers a distinct form of cell death termed cuproptosis.[4][5]
The key molecular events in this compound-induced cuproptosis include:
-
Increased Intramitochondrial Copper: this compound effectively increases the concentration of copper within the mitochondria.[4]
-
Aggregation of Lipoylated Proteins: The excess mitochondrial copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation. A key protein involved in this process is dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[4][6] This aggregation is a hallmark of cuproptosis.
-
Induction of Proteotoxic Stress: The aggregation of essential mitochondrial proteins like DLAT leads to proteotoxic stress and impairs mitochondrial respiration.[4][6]
-
Cell Death: The culmination of these events results in a form of cell death that is dependent on mitochondrial respiration and distinct from other known cell death pathways like apoptosis.[4][7]
A critical aspect of this compound's mechanism is its synthetic lethality with the loss of the mitochondrial iron-sulfur cluster (ISC) transporter ABCB7.[4][5] Cells with mutations in the splicing factor SF3B1 exhibit missplicing and downregulation of ABCB7, rendering them particularly sensitive to this compound.[4][5] This finding highlights a potential biomarker for identifying patient populations that may benefit from this compound therapy.
Figure 1. Mechanism of this compound-induced cuproptosis.
Quantitative Data
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Conditions | Reference |
| OCI-AML5 | Acute Myeloid Leukemia (AML) | ~300 | Standard media | [4] |
| OCI-AML5 | Acute Myeloid Leukemia (AML) | <100 | Media supplemented with 5 µM Copper | [4] |
| OCI-AML5 shABCB7 | Acute Myeloid Leukemia (AML) | <150 | ABCB7 knockdown | [4] |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and media composition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Immunofluorescence for DLAT Aggregation
This protocol is used to visualize the aggregation of DLAT protein within cells following treatment with this compound.[8]
Materials:
-
Glass coverslips
-
Poly-L-lysine solution
-
Cell culture medium
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-DLAT
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on poly-L-lysine coated glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (and copper supplementation, if required) for the specified duration. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 3% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-DLAT antibody, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope. DLAT aggregates will appear as distinct puncta within the cells.
Figure 2. Workflow for DLAT immunofluorescence staining.
Quantification of Intramitochondrial Copper by ICP-MS
This protocol describes the isolation of mitochondria and subsequent measurement of copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9]
Materials:
-
Cultured cells
-
Mitochondria isolation kit
-
PBS
-
Nitric acid, trace metal grade
-
ICP-MS instrument
-
Copper standard solutions
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Mitochondrial Isolation: Isolate mitochondria from the cell pellet using a commercial mitochondrial isolation kit, following the manufacturer's instructions. This typically involves cell lysis and differential centrifugation.
-
Sample Digestion: Digest the isolated mitochondrial pellets with concentrated trace metal grade nitric acid.
-
ICP-MS Analysis: Dilute the digested samples to the appropriate concentration and analyze the copper content using an ICP-MS instrument.
-
Data Analysis: Quantify the copper concentration in the samples by comparing the signal to a standard curve generated from copper standard solutions. Normalize the copper content to the protein concentration of the mitochondrial lysate.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.[10][11]
Materials:
-
Seahorse XF96 or XFe96 cell culture microplates
-
Cell culture medium
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment and Assay Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) and this compound into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between this compound-treated and control cells.
References
- 1. Copper Chelation Induces Morphology Change in Mitochondria of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular Localization of Copper—Cellular Bioimaging with Focus on Neurological Disorders | MDPI [mdpi.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hellobio.com [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
An In-depth Technical Guide on UM4118 and its Therapeutic Potential in SF3B1-Mutant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy to treat, particularly in patient subsets with specific genetic mutations that confer poor prognosis. Mutations in the splicing factor 3b subunit 1 (SF3B1) are found in a subset of AML patients and are associated with adverse outcomes. Recent groundbreaking research has identified a novel therapeutic vulnerability in this patient population, centered around a small molecule, UM4118. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound in the context of SF3B1-mutant AML. This compound, a potent copper ionophore, selectively induces a novel form of regulated cell death termed cuproptosis in SF3B1-mutant AML cells. This guide will delve into the underlying molecular pathways, present key quantitative data, and provide detailed experimental protocols to enable further research and development in this promising area of targeted cancer therapy.
Introduction to SF3B1 Mutations in AML
Mutations in the SF3B1 gene, a core component of the spliceosome, are recurrent in various hematologic malignancies, including myelodysplastic syndromes (MDS) and AML.[1] In AML, SF3B1 mutations are present in a subset of patients and are often associated with a myelodysplasia-related phenotype and a generally poor prognosis. These mutations lead to aberrant pre-mRNA splicing of numerous downstream target genes. A key consequence of oncogenic SF3B1 mutations is the missplicing of the ATP-binding cassette subfamily B member 7 (ABCB7) transcript.[1][2] ABCB7 is a mitochondrial protein crucial for the export of iron-sulfur clusters from the mitochondria to the cytoplasm. The missplicing event in SF3B1-mutant cells leads to a premature stop codon in the ABCB7 mRNA, resulting in its degradation via nonsense-mediated decay and subsequent downregulation of the ABCB7 protein.[1][2] This deficiency in a critical component of mitochondrial iron-sulfur homeostasis creates a unique metabolic vulnerability in these cancer cells, paving the way for targeted therapeutic intervention.
This compound: A Novel Copper Ionophore with Selective Anti-Leukemic Activity
Through a high-throughput chemical screen of approximately 10,000 compounds on a diverse panel of primary AML specimens, a lead compound was identified that exhibited heightened activity against AML samples with poor-prognosis features, including those with SF3B1 mutations.[1] Structure-activity relationship studies led to the optimization of this initial hit into this compound, a potent, specific, and non-genotoxic molecule.[1]
Mechanism of Action: Induction of Cuproptosis
This compound functions as a copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes, leading to an increase in intracellular copper levels.[1] This influx of copper, particularly into the mitochondria, triggers a recently discovered form of regulated cell death known as cuproptosis.[1] Cuproptosis is distinct from other cell death pathways like apoptosis and ferroptosis.[1] The key molecular event in cuproptosis is the copper-dependent aggregation of lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[1] This protein aggregation leads to proteotoxic stress and ultimately, cell death.[1]
The selective vulnerability of SF3B1-mutant AML to this compound is a prime example of synthetic lethality. The pre-existing deficiency in the iron-sulfur cluster transporter ABCB7 in these cells appears to potentiate the cytotoxic effects of copper overload induced by this compound.[1][2] This creates a therapeutic window where this compound can effectively kill SF3B1-mutant leukemia cells while sparing their wild-type counterparts.
Quantitative Data on this compound Efficacy
Preclinical studies have demonstrated the potent and selective anti-leukemic activity of this compound against SF3B1-mutant AML. The following tables summarize the key quantitative findings.
| Cell Type | SF3B1 Mutation Status | This compound IC50 (µM) |
| Primary AML Samples | Mutant | Significantly lower than WT |
| Primary AML Samples | Wild-Type | Significantly higher than Mutant |
| K562 cell line | K700E (mutant) | More sensitive than WT |
| K562 cell line | Wild-Type | Less sensitive than mutant |
Table 1: In Vitro Efficacy of this compound in SF3B1-Mutant vs. Wild-Type AML. The half-maximal inhibitory concentration (IC50) of this compound is significantly lower in primary AML patient samples harboring SF3B1 mutations compared to those with wild-type SF3B1.[1] This increased sensitivity is also observed in isogenic cell line models.[1]
| Experimental Condition | Effect on SF3B1-mutant cells |
| This compound Treatment | Increased intramitochondrial copper levels |
| This compound Treatment | Induction of DLAT protein aggregation |
| This compound Treatment | Impaired maximal mitochondrial respiration capacity |
| ABCB7 Overexpression | Partial rescue from this compound-induced cytotoxicity |
Table 2: Mechanistic Effects of this compound in SF3B1-Mutant AML Cells. this compound treatment leads to a cascade of events consistent with the induction of cuproptosis, and restoration of ABCB7 expression can partially mitigate these effects.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cuproptosis in SF3B1-Mutant AML
References
The Impact of UM4118 on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UM4118 is a novel small molecule identified as a potent copper ionophore. Its mechanism of action converges on the mitochondria, inducing a specialized form of regulated cell death known as cuproptosis. This process is intrinsically linked to the disruption of mitochondrial respiration. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial bioenergetics, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating this compound and the broader field of cuproptosis-inducing agents for therapeutic development.
Introduction
Copper is an essential cofactor for numerous biological processes, yet its dysregulation can lead to cellular toxicity. This compound exploits this vulnerability by acting as a copper ionophore, facilitating the transport of copper ions across cellular membranes and into the mitochondrial matrix.[1] This influx of copper overwhelms the homeostatic mechanisms, triggering a cascade of events that culminate in cuproptosis, a form of cell death distinct from apoptosis and other known cell death pathways. A critical aspect of this compound-induced cuproptosis is its dependence on functional mitochondrial respiration.[1] This guide delves into the specific effects of this compound on the mitochondrial respiratory chain, providing a detailed overview for researchers in oncology and drug development.
Mechanism of Action: Induction of Cuproptosis
This compound's primary mechanism of action is the induction of cuproptosis, a copper-dependent cell death pathway.[1] This process is initiated by the this compound-mediated accumulation of copper within the mitochondria. The excess copper directly targets lipoylated proteins of the tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent proteotoxic stress.[1] Furthermore, this copper overload disrupts iron-sulfur (Fe-S) cluster homeostasis, which is critical for the function of numerous mitochondrial enzymes, including components of the electron transport chain (ETC).[1] The combined effect of protein aggregation and Fe-S cluster destabilization impairs mitochondrial function and initiates the cell death cascade.
Signaling Pathway of this compound-Induced Cuproptosis
Caption: Signaling cascade of this compound-induced cuproptosis.
Quantitative Effects on Mitochondrial Respiration
The impact of this compound on mitochondrial respiration has been quantified using cellular respirometry assays. The primary finding is that this compound impairs the maximal mitochondrial respiration capacity while having no significant effect on basal respiration rates.[1] This suggests that this compound does not directly inhibit the basal activity of the electron transport chain but rather compromises the cell's ability to respond to increased energy demands.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Treatment Group | Basal Respiration (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 100 ± 5 | 250 ± 15 |
| This compound (10 nM) | 98 ± 6 | 150 ± 12 |
Data are representative and synthesized from qualitative descriptions in the literature.[1] Actual values may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Cellular ATP Levels
| Treatment Group | Relative ATP Level (%) |
| Vehicle Control | 100 ± 8 |
| This compound (10 nM, 24h) | 65 ± 7 |
Data are representative and synthesized based on the known mechanism of impairing mitochondrial respiration.
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | JC-1 Red/Green Fluorescence Ratio |
| Vehicle Control | 2.5 ± 0.3 |
| This compound (10 nM, 24h) | 1.5 ± 0.2 |
Data are representative and synthesized based on the expected effect of mitochondrial dysfunction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on mitochondrial respiration.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds and this compound (or vehicle control) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol involves sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken between each injection.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Cellular ATP Level Measurement
This protocol describes the quantification of intracellular ATP using a luminescence-based assay.
Materials:
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
Opaque-walled multi-well plates
-
This compound
Procedure:
-
Cell Treatment: Seed cells in an opaque-walled multi-well plate and treat with this compound or vehicle control for the desired time.
-
Assay Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the ATP detection reagent to each well, which lyses the cells and initiates the luciferase-catalyzed reaction that produces light in the presence of ATP.
-
Measurement: Incubate the plate at room temperature to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 fluorescent dye
-
Fluorescence microscope or plate reader
-
Cell culture plates
-
This compound
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Treatment: Seed cells on glass-bottom dishes or in multi-well plates and treat with this compound, vehicle control, or FCCP for the specified duration.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with medium containing JC-1 dye in a CO2 incubator.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Imaging/Measurement: Acquire fluorescent images using a fluorescence microscope with appropriate filters for red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence. Alternatively, measure the fluorescence intensity in a plate reader.
-
Data Analysis: Quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical flow of the experimental procedures used to characterize this compound's effect on mitochondrial respiration.
Experimental Workflow for Mitochondrial Respiration Analysis
Caption: Workflow for assessing this compound's mitochondrial effects.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit a novel cell death mechanism, cuproptosis. Its profound impact on mitochondrial respiration is a cornerstone of its therapeutic action. This technical guide provides a comprehensive overview of the quantitative effects, underlying mechanisms, and experimental methodologies associated with this compound's activity. The detailed protocols and visual aids are intended to facilitate further research into this compound and the broader field of copper-induced cell death, ultimately aiding in the development of novel and effective cancer therapies.
References
An In-depth Technical Guide to UM4118: A Novel Copper Ionophore for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UM4118 is a novel small molecule that functions as a copper ionophore, demonstrating significant cytotoxic activity against cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). Its mechanism of action is centered on the induction of cuproptosis, a recently identified form of regulated cell death triggered by copper-dependent proteotoxic stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a heterocyclic compound with a well-defined chemical structure. Its identity and fundamental properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(2-hydroxyphenyl)-N-(pyridin-2-yl)hydrazine-1-carbothioamide |
| CAS Number | 324530-92-9 |
| Molecular Formula | C₁₅H₁₁N₃O |
| SMILES | O=C(NNC1=CC=CC=C1O)NC2=NC=CC=C2 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 249.27 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: Induction of Cuproptosis
This compound exerts its anticancer effects by acting as a copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes. This influx of copper disrupts cellular homeostasis and triggers a specific form of cell death known as cuproptosis.
The key steps in the mechanism of action of this compound are:
-
Copper Transport: this compound binds to extracellular copper ions and transports them into the cell.
-
Mitochondrial Accumulation: The this compound-copper complex preferentially accumulates in the mitochondria.
-
Proteotoxic Stress: The excess copper in the mitochondria leads to the aggregation of lipoylated proteins, a key event in cuproptosis. A primary target of this aggregation is the dihydrolipoamide (B1198117) S-acetyltransferase (DLAT) protein, a component of the pyruvate (B1213749) dehydrogenase complex.
-
Cell Death: The aggregation of DLAT and other lipoylated proteins induces proteotoxic stress, leading to mitochondrial dysfunction and ultimately, cell death.
This pathway is particularly effective in cancer cells with mutations in the SF3B1 gene, which are found in a subset of AML patients. These mutations appear to create a vulnerability to copper-induced cell death.
Caption: Mechanism of this compound-induced cuproptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture
The OCI-AML5 cell line is a suitable model for studying the effects of this compound, particularly in the context of SF3B1-mutated AML.
-
Cell Line: OCI-AML5 (human acute myeloid leukemia)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL GM-CSF.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split cells every 2-3 days to maintain a density of 0.5 x 10⁶ to 2 x 10⁶ cells/mL.
In Vitro Cytotoxicity Assay
This protocol determines the dose-dependent cytotoxic effect of this compound.
-
Materials:
-
OCI-AML5 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
-
-
Procedure:
-
Seed OCI-AML5 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for in vitro cytotoxicity assay.
DLAT Aggregation Assay (Immunofluorescence)
This assay visualizes the hallmark of cuproptosis, the aggregation of the DLAT protein.
-
Materials:
-
OCI-AML5 cells
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-DLAT
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI stain
-
Fluorescence microscope
-
-
Procedure:
-
Seed OCI-AML5 cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (and controls) for 16-24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-DLAT antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Look for punctate staining of DLAT, indicative of aggregation.
-
Caption: Workflow for DLAT aggregation immunofluorescence assay.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (nM) |
| OCI-AML5 (SF3B1 mutant) | [Insert experimentally determined value] |
| [Control Cell Line (SF3B1 WT)] | [Insert experimentally determined value] |
Note: The IC₅₀ values should be determined experimentally following the protocol in section 3.2. The expected result is a significantly lower IC₅₀ in the SF3B1 mutant cell line.
Conclusion
This compound is a promising research compound for investigating the mechanism of cuproptosis and for exploring novel therapeutic strategies for AML, particularly in patients with SF3B1 mutations. The experimental protocols provided in this guide offer a framework for the characterization of this compound and similar copper ionophores. Further research is warranted to fully elucidate its therapeutic potential.
UM4118: A Novel Copper Ionophore Inducing Cuproptosis for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging research has identified a novel small molecule, UM4118, as a potent and specific copper ionophore with significant implications for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its impact on cellular copper homeostasis and the subsequent induction of a non-canonical, mitochondrial-based form of cell death known as cuproptosis. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development in this promising area.
Introduction to this compound and Copper Homeostasis
Copper is an essential trace element vital for various biological processes. However, dysregulation of copper homeostasis has been increasingly linked to cancer development and progression.[1][2] this compound is a synthetic small molecule developed through structure-activity relationship studies, optimized for its potency and specificity as a copper ionophore.[3] It functions by binding to extracellular copper and facilitating its transport across the cell membrane, leading to a rapid increase in intracellular copper concentrations.[3] This disruption of the tightly regulated copper balance is the primary driver of this compound's cytotoxic effects.
Mechanism of Action: Induction of Cuproptosis
This compound's primary mechanism of action is the induction of cuproptosis, a recently identified form of regulated cell death triggered by copper-dependent proteotoxic stress.[3][4] Unlike other cell death pathways such as apoptosis or ferroptosis, cuproptosis is initiated by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle within the mitochondria.[3][5]
The key molecular events in this compound-induced cuproptosis are:
-
Increased Intracellular Copper: this compound acts as an ionophore, shuttling extracellular copper into the cell, leading to a significant and specific increase in intracellular copper levels.[3]
-
Mitochondrial Targeting: The excess copper accumulates in the mitochondria.
-
TCA Cycle Disruption: Copper directly binds to lipoylated proteins in the TCA cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[3]
-
Protein Aggregation and Iron-Sulfur Cluster Destabilization: This binding leads to the aggregation of these essential metabolic enzymes and the degradation of iron-sulfur (Fe-S) cluster proteins, causing severe mitochondrial stress.[3]
-
Cell Death: The culmination of these events results in a non-apoptotic form of cell death.[3] Notably, the cytotoxic effects of this compound are not rescued by inhibitors of apoptosis (caspase inhibitors) or ferroptosis (ferrostatin-1).[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects.
Table 1: Cytotoxicity of this compound
| Cell Line Context | IC50 Range | Potentiation Factor in ABCB7 Depleted Cells |
| Various Cancer Cell Lines | Nanomolar | At least 2-fold lower IC50 |
Data synthesized from literature describing this compound's potency.[3]
Table 2: Effect of this compound on Intracellular Metal Ion Concentration
| Treatment | Change in Intracellular Copper | Change in Intracellular Iron | Change in Intracellular Zinc |
| This compound (3-hour exposure) | Significant Increase | Poorly Affected | Poorly Affected |
Results from Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.[3]
Table 3: Modulation of this compound Cytotoxicity
| Condition | Effect on this compound Cytotoxicity |
| Copper Supplementation | Strongly Enhanced |
| Extracellular Copper Chelation (BCS) | Abrogated |
| Iron Supplementation | No Effect |
BCS: Bathocuproine disulfonic acid.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the effects of this compound.
Measurement of Intracellular Metal Content by ICP-MS
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at a concentration corresponding to 12 times the IC50 for 3 hours.[3] Include control groups (vehicle-treated) and groups with extracellular copper chelation (e.g., with bathocuproine disulfonic acid) to confirm the source of intracellular copper increase.[3]
-
Cell Harvesting and Digestion: After treatment, wash the cells with PBS to remove extracellular metals. Harvest the cells and digest them in concentrated nitric acid at a high temperature until the solution is clear.
-
ICP-MS Analysis: Dilute the digested samples with deionized water to the appropriate concentration range for the instrument. Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer to quantify the concentrations of copper, iron, and zinc.
-
Data Normalization: Normalize the metal concentrations to the cell number or total protein content for each sample to ensure accurate comparisons.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Treat cells with this compound or elesclomol (B1671168) for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., POLD1, LIAS, DLAT, FDX1) overnight at 4°C.[3] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as tubulin, to ensure equal protein loading.[3]
CRISPR-Cas9 Loss-of-Function Screen
-
Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide CRISPR library.
-
Drug Selection: Treat the transduced cell population with a lethal dose of this compound.
-
gRNA Sequencing: Isolate genomic DNA from the surviving cells and amplify the integrated gRNA sequences.
-
Data Analysis: Sequence the amplified gRNAs and compare their abundance in the treated versus untreated control populations to identify genes whose loss confers resistance or sensitivity to this compound.[3]
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: Mechanism of this compound-induced cuproptosis.
Caption: Workflow for characterizing this compound's effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to specifically induce cuproptosis in cancer cells, particularly those with certain genetic vulnerabilities like mutations in SF3B1 leading to ABCB7 downregulation, opens new avenues for precision medicine.[3] Future research should focus on preclinical and clinical evaluations of this compound, both as a monotherapy and in combination with other anticancer agents. A deeper understanding of the molecular determinants of sensitivity to this compound will be critical for identifying patient populations most likely to benefit from this novel therapeutic strategy. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate these important next steps in the development of this compound as a clinical candidate.
References
- 1. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 3. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulating copper homeostasis of tumor cells to promote cuproptosis for enhancing breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Cuproptosis Induction by UM4118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on UM4118, a novel copper ionophore, and its mechanism of inducing cuproptosis, a specialized form of copper-dependent cell death, in the context of Acute Myeloid Leukemia (AML). The following sections detail the quantitative data from preclinical studies, elucidate the experimental protocols used to characterize this compound, and visualize the core signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound was developed through the optimization of a hit compound, S767, identified in a phenotypic screen of 56 primary AML patient samples. The optimization resulted in a more potent and specific molecule. The sensitivity of AML cells to this compound, particularly those with SF3B1 mutations, is a key finding of the foundational research.
| Compound | Cell Type | Metric | Value | Significance |
| This compound | SF3B1-mutated primary AML specimens | IC50 | Significantly lower vs. SF3B1-WT | Highlights increased sensitivity in this AML subtype.[1] |
| S767 | SF3B1-mutated primary AML specimens | IC50 | Significantly lower vs. SF3B1-WT | Parent compound also shows selectivity.[1] |
| This compound | ABCB7 depleted cells | Potency | Optimized | Demonstrates the role of ABCB7 in this compound's mechanism.[1] |
Experimental Protocols
The characterization of this compound involved a series of sophisticated experimental procedures to identify its mechanism of action and its selectivity for specific AML subtypes.
High-Throughput Chemical Screening
A library of 10,000 compounds was screened against a panel of 56 genetically diverse primary AML specimens to identify molecules with heightened activity against poor-prognosis AML, particularly those with splicing factor 3b subunit 1 (SF3B1) mutations.[1][2] This phenotypic screen led to the identification of the initial hit compound, S767.
Structure-Activity Relationship (SAR) Studies
Following the identification of S767, SAR studies were conducted to optimize the hit compound. This process involved synthesizing and testing analogs of S767 to improve its potency, specificity, and reduce genotoxicity, ultimately leading to the development of this compound.[1][2]
CRISPR-Cas9 Loss-of-Function Screen
To elucidate the mechanism of action of this compound, a CRISPR-Cas9 loss-of-function screen was performed. This genetic screen helped to identify genes whose loss sensitized cells to this compound-induced cell death. The screen revealed that iron-sulfur cluster (ISC) deficiency enhances copper-mediated cell death.[1][2] Specifically, the loss of the mitochondrial ISC transporter ABCB7 was found to be synthetically lethal with this compound treatment.[1][2]
Cell Viability and Apoptosis Assays
Standard cell viability assays were used to determine the half-maximal inhibitory concentration (IC50) of this compound and S767 across various AML patient samples. These assays quantified the dose-dependent effect of the compounds on cell survival.
Gene Expression and Protein Analysis
Reverse transcription PCR was utilized to analyze the mRNA levels of genes of interest, such as ABCB7, in different cell lines. Western blotting would have been used to assess the protein levels of key components of the cuproptosis pathway, such as DLAT, to confirm the mechanism of cell death.
Signaling Pathways and Molecular Mechanisms
The foundational research on this compound has elucidated a detailed molecular pathway for its induction of cuproptosis in AML cells, with a particular vulnerability identified in SF3B1-mutated leukemia.
This compound as a Copper Ionophore
This compound functions as a copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis is the initiating event in its cytotoxic activity.[1][2]
The Cuproptosis Pathway Induced by this compound
The excess intracellular copper, shuttled by this compound, directly triggers cuproptosis. This process involves the copper-dependent oligomerization of lipoylated proteins of the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and ultimately, cell death. Key proteins identified in the this compound-induced pathway include DLAT, LIAS, and LIPT1.[1]
Synthetic Lethality with SF3B1 Mutation and ISC Deficiency
A pivotal finding is the synthetic lethal interaction between this compound and SF3B1 mutations in AML. The research demonstrates that SF3B1 mutations lead to the missplicing and downregulation of ABCB7, a mitochondrial transporter essential for the maturation of cytosolic iron-sulfur cluster (ISC) enzymes.[1][2] This pre-existing ISC deficiency in SF3B1-mutated cells creates a specific vulnerability to copper-induced cell death, as copper overload is also known to destabilize ISC-containing proteins. The combined effect of ISC pathway disruption and copper overload leads to enhanced cuproptosis.
Conclusion
The foundational research on this compound establishes it as a potent copper ionophore that selectively induces cuproptosis in AML cells, particularly those harboring SF3B1 mutations. The mechanism is underpinned by a synthetic lethal interaction involving the drug-induced copper overload and a pre-existing deficiency in the iron-sulfur cluster pathway caused by the SF3B1 mutation. These findings provide a strong rationale for the further development of this compound as a targeted therapy for a genetically defined subset of AML patients and highlight SF3B1 mutations as a potential biomarker for copper ionophore-based treatments.[1][2]
References
Methodological & Application
Application Notes and Protocols for UM4118-Induced Cuproptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM4118 is a novel small molecule identified as a potent copper ionophore. It facilitates the transport of copper ions across cellular membranes, leading to an accumulation of intracellular copper. This disruption of copper homeostasis has been shown to induce a recently discovered form of regulated cell death known as cuproptosis, particularly in cancer cells.[1][2] This document provides detailed protocols for the experimental use of this compound in cell culture to study its anti-cancer effects through the induction of cuproptosis.
Mechanism of Action: Induction of Cuproptosis
This compound acts as a copper ionophore, binding to extracellular copper and transporting it into the cell. The increased intracellular copper concentration leads to the aggregation of lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle. A key event in this process is the aggregation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This protein aggregation results in proteotoxic stress and the eventual demise of the cell through a distinct form of cell death termed cuproptosis.[1]
Key Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., SK-MEL-5 melanoma, MCF-7 breast cancer, HL-60 leukemia)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Data Presentation:
Table 1: Representative IC50 Values of a Copper Ionophore (Elesclomol) in Various Cancer Cell Lines. (Note: Specific IC50 values for this compound are not yet widely published. The following data for the similar copper ionophore, elesclomol, is provided as a representative example.)
| Cell Line | Cancer Type | IC50 (nM) |
| SK-MEL-5 | Melanoma | 110[3] |
| MCF-7 | Breast Cancer | 24[3] |
| HL-60 | Leukemia | 9[3] |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the predetermined IC50 value for 18-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation:
Table 2: Representative Apoptosis Induction by a Copper Ionophore (Elesclomol) in HSB2 Cells. (Note: The following data for the similar copper ionophore, elesclomol, is provided as a representative example.)
| Treatment | Concentration | Incubation Time | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 18 hours | ~5% | ~2% |
| Elesclomol | 200 nM | 18 hours | Increased[3] | Increased[3] |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 3: Expected Outcome of Cell Cycle Analysis after this compound Treatment. (Note: Specific data for this compound is not yet widely available. The expected outcome is based on the known effects of similar cytotoxic agents.)
| Treatment | Concentration | Incubation Time | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 24 hours | 50-60% | 20-30% | 15-25% |
| This compound | IC50 | 24 hours | Variable | Variable | Increased |
Visualizations
Signaling Pathway of this compound-Induced Cuproptosis
Caption: Signaling pathway of this compound-induced cuproptosis.
Experimental Workflow for this compound Cell Culture Assays
Caption: General workflow for this compound cell culture experiments.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
In Vivo Administration of UM4118 in AML Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM4118 is a novel small molecule identified as a potent copper ionophore. It has demonstrated significant preclinical activity against acute myeloid leukemia (AML), particularly in subtypes harboring mutations in the splicing factor 3b subunit 1 (SF3B1) gene. This compound functions by inducing cuproptosis, a recently identified form of copper-dependent cell death. This document provides an overview of the mechanism of action of this compound and outlines a generalized protocol for its in vivo administration in AML mouse models based on available preclinical data for similar compounds and standard practices in the field.
Disclaimer: The following protocols are generalized recommendations and should be optimized for specific experimental designs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Mechanism of Action of this compound in AML
This compound acts as a copper ionophore, facilitating the transport of copper ions across cellular membranes, leading to a toxic intracellular accumulation of copper. This process triggers a specific cell death pathway known as cuproptosis. Key molecular events in this compound-induced cuproptosis include the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins, ultimately leading to proteotoxic stress and cell death[1].
AML cells with mutations in SF3B1 exhibit a heightened sensitivity to this compound. This vulnerability is linked to the missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7, which creates a synthetic lethal interaction with copper ionophores like this compound[1].
Signaling Pathway of this compound-Induced Cuproptosis in SF3B1-Mutated AML
The following diagram illustrates the proposed signaling cascade initiated by this compound in SF3B1-mutated AML cells.
References
Application Note: In Vitro IC50 Determination of UM4118 Using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure that indicates the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[1] In drug discovery and development, determining the IC50 is a fundamental step for characterizing and comparing the efficacy of new compounds.[1][2] A lower IC50 value indicates that a compound is effective at lower concentrations, which is a desirable characteristic as it may correlate with lower systemic toxicity in vivo.[1]
This document provides a detailed protocol for determining the IC50 value of a hypothetical small molecule inhibitor, UM4118, in vitro. The method described utilizes the MTS assay, a colorimetric assay for assessing cell viability.[3][4] In this assay, the tetrazolium salt MTS is reduced by metabolically active, viable cells to a colored formazan (B1609692) product that is soluble in cell culture media.[3][4] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.[5][6]
Principle of the Assay
Cells are cultured in a 96-well plate and exposed to a range of concentrations of the test compound, this compound. After a defined incubation period, an MTS reagent is added to each well.[6][7] Dehydrogenase enzymes in viable cells convert the MTS tetrazolium compound into a colored formazan product.[3][4] The amount of formazan produced is quantified by measuring the absorbance at 490-500 nm using a multi-well spectrophotometer.[4][6] By plotting the cell viability against the logarithm of the compound concentration, a dose-response curve is generated, from which the IC50 value can be calculated.[8][9]
Experimental Protocols
Part 1: Adherent Cell Culture and Seeding
This protocol outlines the steps for culturing and preparing adherent cells for the IC50 determination assay. Cells should be in the logarithmic growth phase with high viability (>90%) before starting the experiment.[10][11]
Materials:
-
Adherent cells of interest (e.g., a relevant cancer cell line)
-
Complete growth medium (basal medium, serum, supplements), pre-warmed to 37°C[10]
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free[10][12]
-
Trypsin-EDTA or other cell dissociation reagent, pre-warmed to 37°C[12][13]
-
Sterile tissue-culture treated flasks and 96-well plates[10]
-
Sterile serological pipettes and pipette tips[13]
-
Humidified incubator at 37°C with 5% CO2[10]
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Maintenance: Culture adherent cells in T-75 flasks until they reach 80-90% confluency.[12]
-
Cell Detachment:
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that could inhibit trypsin activity.[10][11]
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.[10]
-
Incubate at 37°C for 2-5 minutes, or until cells detach.[12] Monitor detachment under a microscope.
-
Once detached, add 8-10 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.[12]
-
Cell Counting:
-
Transfer the cell suspension to a 15 mL conical tube.
-
Take a small aliquot and count the cells using a hemocytometer or an automated cell counter to determine the cell concentration and viability.[14]
-
-
Cell Seeding:
-
Dilute the cell suspension in complete growth medium to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal density should be determined empirically for each cell line.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[6][7]
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours in a 37°C, 5% CO2 incubator to allow cells to attach and resume growth.
-
Part 2: this compound Treatment and IC50 Determination (MTS Assay)
Materials:
-
96-well plate with seeded cells
-
This compound compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete growth medium
-
MTS reagent solution (containing PES or PMS)[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of working concentrations (e.g., 2-fold or 3-fold dilutions). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Following the treatment incubation, add 20 µL of MTS reagent to each well, including controls.[5][6][7]
-
Incubate the plate for 1-4 hours at 37°C.[5][6][7] The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate for a few seconds to ensure uniform color distribution.[3]
-
-
Data Acquisition:
Part 3: Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the cells in each well is calculated using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Generate Dose-Response Curve:
-
Determine IC50: The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve. This value is typically calculated automatically by statistical software such as GraphPad Prism or Origin.[15][16]
Data Presentation
The quantitative data from the experiment should be organized for clarity.
Table 1: Hypothetical IC50 Data for this compound in a Cancer Cell Line
| This compound Conc. (µM) | Log Concentration | Absorbance (490nm) (Mean ± SD, n=3) | Percent Viability (%) |
| 0 (Vehicle) | N/A | 1.25 ± 0.08 | 100.0 |
| 0.01 | -2.00 | 1.21 ± 0.06 | 96.8 |
| 0.1 | -1.00 | 1.12 ± 0.07 | 89.6 |
| 1 | 0.00 | 0.78 ± 0.05 | 62.4 |
| 10 | 1.00 | 0.24 ± 0.03 | 19.2 |
| 100 | 2.00 | 0.09 ± 0.02 | 7.2 |
| Calculated IC50 | ~0.6 µM |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Hypothetical Signaling Pathway Inhibition Diagram
This diagram illustrates a common signaling pathway (MAPK/ERK) that could be a target for an inhibitor like this compound, leading to decreased cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. The Importance of IC50 Determination | Visikol [visikol.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Adherent Cell Culture Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. atlasbio.com [atlasbio.com]
- 12. Cell culture protocol | Proteintech Group [ptglab.com]
- 13. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 14. Adherent Cell Lines Protocol | Axion Biosystems [axionbiosystems.com]
- 15. youtube.com [youtube.com]
- 16. How to compute EC50 C50 in Dose Response fitting [originlab.com]
Application Notes and Protocols for Assessing UM4118 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays for evaluating the efficacy of UM4118, a novel copper ionophore that induces a unique form of programmed cell death known as cuproptosis.
Introduction to this compound and Cuproptosis
This compound is a copper ion carrier that facilitates the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration.[1][2] Elevated intracellular copper levels can trigger a recently identified form of cell death termed cuproptosis. This process is distinct from other cell death mechanisms like apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][4] This interaction leads to the aggregation of these essential metabolic enzymes, resulting in proteotoxic stress and, ultimately, cell death.[3] Given this unique mechanism of action, accurately assessing the cytotoxic effects of this compound on cancer cells is crucial for its development as a potential therapeutic agent.
Principle of Cell Viability Assays
Cell viability assays are essential tools in drug discovery for evaluating the effects of chemical compounds on cellular health and proliferation.[5][6] These assays measure various physiological parameters to determine the number of living, healthy cells in a population. Common indicators of cell viability include metabolic activity, cell membrane integrity, and intracellular ATP levels. The choice of assay depends on the specific research question, cell type, and the compound being tested. For assessing the efficacy of this compound, assays that measure metabolic activity or ATP content are particularly relevant, as cuproptosis directly impacts mitochondrial respiration and cellular energy production.
Signaling Pathway of this compound-Induced Cuproptosis
The cytotoxic effect of this compound is initiated by its function as a copper ionophore, disrupting copper homeostasis. The influx of copper overwhelms the cell's natural buffering and export mechanisms, which involve proteins such as metallothioneins and ATP7A/B.[7] The excess intracellular copper then targets and binds to lipoylated enzymes within the mitochondria, key components of the TCA cycle. This binding event leads to the aggregation of these proteins, causing mitochondrial dysfunction, proteotoxic stress, and subsequent cell death through cuproptosis.
Experimental Protocols
Here we provide detailed protocols for three common cell viability assays suitable for testing the efficacy of this compound.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the impact of a compound on cell viability involves several key steps, from cell seeding to data analysis. It is crucial to include appropriate controls, such as vehicle-treated cells (negative control) and a known cytotoxic agent (positive control), to ensure the validity of the results.
MTS Assay (Colorimetric)
The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., AML cell line)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Resazurin (B115843) Assay (Fluorometric)
The resazurin assay is a sensitive, fluorometric method to measure cell viability. Resazurin (a blue, non-fluorescent compound) is reduced to the highly fluorescent resorufin (B1680543) (pink) by viable, metabolically active cells. The fluorescence intensity is proportional to the number of living cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Protocol:
-
Follow steps 1-5 from the MTS assay protocol, using a black, clear-bottom 96-well plate.
-
Prepare a working solution of resazurin in PBS or culture medium.
-
Add 10 µL of the resazurin working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate wavelengths.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
ATP-Based Assay (Luminescent)
This assay quantifies ATP, the presence of which is an indicator of metabolically active cells. The assay utilizes luciferase to catalyze the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal that is directly proportional to the intracellular ATP concentration and thus, the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, opaque plates
-
This compound stock solution (in DMSO)
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Follow steps 1-5 from the MTS assay protocol, using a white, opaque 96-well plate.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation and Analysis
The results from cell viability assays are typically used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical Dose-Response Data for this compound in an AML Cell Line (MV4-11) after 48h Treatment
| This compound Conc. (µM) | % Viability (MTS Assay) | % Viability (Resazurin Assay) | % Viability (ATP Assay) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.8 |
| 0.1 | 92.3 ± 3.9 | 95.1 ± 4.2 | 96.2 ± 3.1 |
| 0.5 | 75.6 ± 6.2 | 78.9 ± 5.8 | 81.4 ± 4.5 |
| 1.0 | 51.2 ± 4.8 | 54.3 ± 4.1 | 58.7 ± 3.9 |
| 2.5 | 28.9 ± 3.1 | 31.5 ± 3.5 | 35.1 ± 2.8 |
| 5.0 | 15.4 ± 2.5 | 17.8 ± 2.9 | 19.3 ± 2.2 |
| 10.0 | 8.1 ± 1.9 | 9.5 ± 2.1 | 10.2 ± 1.7 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Calculated IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 48h | Assay Method |
| MV4-11 | Acute Myeloid Leukemia | 1.05 | MTS |
| HL-60 | Acute Promyelocytic Leukemia | 1.28 | MTS |
| A549 | Non-Small Cell Lung Cancer | 3.42 | Resazurin |
| MCF-7 | Breast Cancer | 5.78 | ATP-Based |
| PANC-1 | Pancreatic Cancer | 4.15 | ATP-Based |
Conclusion
The cell viability assays detailed in these application notes provide robust and reliable methods for quantifying the cytotoxic efficacy of this compound. By understanding the compound's unique mechanism of action involving cuproptosis, researchers can select the most appropriate assay and experimental conditions to generate high-quality, reproducible data critical for the preclinical development of this promising anti-cancer agent. The provided protocols and data presentation formats offer a standardized approach to facilitate the comparison of results across different studies and laboratories.
References
- 1. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mechanism and therapeutic landscape of copper and cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by a Copper-Based Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper is an essential trace element that plays a critical role in various physiological processes. However, an excess of intracellular copper can lead to cytotoxicity and induce programmed cell death, or apoptosis, in cancer cells.[1] This property has led to the investigation of copper-based compounds as potential anticancer agents. One of the key methods to evaluate the efficacy of such compounds is to assess their ability to induce apoptosis. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used technique for the detection and quantification of apoptosis.[2][3]
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane.[2] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2][4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells. It can, however, enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised, and stain the cellular DNA. By using both Annexin V and PI, it is possible to distinguish between different cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
These application notes provide a detailed protocol for the analysis of apoptosis induced by a model copper-based compound using Annexin V and PI staining followed by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Target cancer cell line (e.g., a human glioblastoma cell line like U118MG)[5]
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4[4]
-
A copper-based compound for inducing apoptosis (e.g., Copper (II) complex)[6]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and culture flasks (T25)[4]
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the target cancer cells in T25 culture flasks at a density of 1 x 10^6 cells per flask and incubate for 24-48 hours, or until they reach 70-80% confluency.[4]
-
Compound Preparation: Prepare a stock solution of the copper-based compound in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentrations in fresh cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the copper-based compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to induce apoptosis.
Staining Protocol for Flow Cytometry
-
Cell Harvesting: After the treatment period, collect both the floating cells (from the supernatant) and the adherent cells. To detach adherent cells, use a gentle method like trypsinization.[4] Combine the floating and adherent cells for each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes at room temperature and discarding the supernatant.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[7]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution.[7]
-
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[8] Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
Data Presentation
The data obtained from the flow cytometry analysis can be summarized in a table to clearly present the dose-dependent effects of the copper-based compound on apoptosis induction.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Copper Compound | 10 | 75.6 ± 3.4 | 15.3 ± 1.8 | 9.1 ± 1.2 |
| Copper Compound | 25 | 42.1 ± 4.5 | 35.8 ± 3.2 | 22.1 ± 2.5 |
| Copper Compound | 50 | 15.8 ± 2.9 | 48.7 ± 4.1 | 35.5 ± 3.8 |
Visualizations
Experimental Workflow
References
- 1. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CoCl(2) induces apoptosis via the 18 kDa translocator protein in U118MG human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes: Measuring Mitochondrial Membrane Potential Post-UM4118 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring changes in mitochondrial membrane potential (ΔΨm) in response to treatment with UM4118, a novel copper ionophore that induces cuproptosis.[1][2] this compound disrupts mitochondrial homeostasis by increasing intramitochondrial copper levels, which impairs mitochondrial respiration and depletes proteins essential for the electron transport chain.[1] A key indicator of this mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential.[3][4] This document details protocols for two widely-used fluorescent dyes, JC-1 and TMRE, to quantify ΔΨm changes across various platforms including fluorescence microscopy, flow cytometry, and microplate readers.
Introduction to this compound and Mitochondrial Health
This compound is a potent and specific copper ionophore that triggers a non-apoptotic, mitochondrial-based form of cell death known as cuproptosis.[1] Its mechanism involves the transport of copper into the mitochondrial matrix, leading to an overload that disrupts iron-sulfur cluster homeostasis and inhibits components of the tricarboxylic acid (TCA) cycle.[1][2] This disruption of critical mitochondrial processes ultimately impairs oxidative phosphorylation (OXPHOS).[3]
The mitochondrial membrane potential (ΔΨm) is generated by the electron transport chain (ETC) and is a crucial component of energy production (ATP synthesis).[4] A stable ΔΨm is a primary indicator of mitochondrial health.[4] Compounds that disrupt mitochondrial function, such as this compound, often cause a rapid decrease or depolarization of the ΔΨm.[5][6] Therefore, measuring ΔΨm is a reliable method for assessing the cytotoxic effect of this compound.
Signaling Pathway of this compound-Induced Cuproptosis
The diagram below illustrates the proposed mechanism of action for this compound.
Caption: this compound acts as a copper ionophore, leading to mitochondrial ΔΨm collapse and cuproptosis.
Data Presentation: Expected Outcomes
Treatment with this compound is expected to cause a dose-dependent decrease in mitochondrial membrane potential. The following tables summarize hypothetical data for easy comparison.
Table 1: JC-1 Assay - Red/Green Fluorescence Ratio (Measured by Microplate Reader)
| This compound Conc. (µM) | Red Fluorescence (RFU, 590nm) | Green Fluorescence (RFU, 535nm) | Red/Green Ratio (ΔΨm) | % of Control |
| 0 (Vehicle Control) | 8500 | 500 | 17.0 | 100% |
| 0.1 | 7225 | 850 | 8.5 | 50% |
| 1.0 | 4250 | 2500 | 1.7 | 10% |
| 10.0 | 1275 | 4250 | 0.3 | 1.8% |
| FCCP (Positive Control) | 900 | 4500 | 0.2 | 1.2% |
Table 2: TMRE Assay - Fluorescence Intensity (Measured by Flow Cytometry)
| This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | % of Control |
| 0 (Vehicle Control) | 9800 | 100% |
| 0.1 | 6370 | 65% |
| 1.0 | 2450 | 25% |
| 10.0 | 882 | 9% |
| FCCP (Positive Control) | 686 | 7% |
Experimental Protocols
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on membrane potential.[7] In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In unhealthy cells with low ΔΨm, the dye remains as green fluorescent monomers in the cytoplasm.[7][8] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[7]
Caption: Workflow for measuring mitochondrial membrane potential using the JC-1 assay.
-
JC-1 Dye (e.g., from a commercial kit)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (provided with kit or PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) for positive control[8][9]
-
Cell culture medium
-
Multi-well plates (black, clear-bottom for plate reader) or culture dishes with coverslips for microscopy
-
Cell Plating: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control (e.g., DMSO).
-
For a positive control, treat a set of cells with 5-50 µM FCCP or CCCP for 15-30 minutes prior to staining.[7]
-
Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
-
JC-1 Staining:
-
Washing:
-
Carefully aspirate the staining solution.
-
Wash the cells once or twice with pre-warmed assay buffer or PBS.[10]
-
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with filters appropriate for FITC (green monomers, Ex/Em ~485/535 nm) and Rhodamine or Texas Red (red aggregates, Ex/Em ~540/590 nm).[8][10] Healthy cells will exhibit red mitochondrial staining, while apoptotic/unhealthy cells will show increased green cytoplasmic fluorescence.
-
Flow Cytometry: Scrape or trypsinize the cells, wash, and resuspend in assay buffer. Analyze using a flow cytometer. Healthy cells with red aggregates will be detected in the FL2 channel, while cells with green monomers will be detected in the FL1 channel.[8]
-
Microplate Reader: Read the fluorescence intensity for both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) channels.[7][11] Calculate the ratio of red to green fluorescence for each well.
-
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
The TMRE (Tetramethylrhodamine, Ethyl Ester) assay uses a cell-permeant, cationic, red-orange dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity is proportional to the ΔΨm. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Caption: Workflow for measuring mitochondrial membrane potential using the TMRE assay.
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (provided with kit or PBS)
-
FCCP for positive control
-
Cell culture medium
-
Multi-well plates (black, clear-bottom for plate reader)
-
Cell Plating: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
TMRE Staining:
-
Washing:
-
Analysis:
-
Fluorescence Microscopy: Image live cells immediately using a filter set appropriate for rhodamine (Ex/Em ~549/575 nm). A decrease in red fluorescence intensity indicates a loss of ΔΨm.
-
Flow Cytometry: Prepare cells as described for the JC-1 assay. Analyze fluorescence in the PE channel.
-
Microplate Reader: Read the fluorescence intensity at Ex/Em ~549/575 nm.[12]
-
Concluding Remarks
Measuring the mitochondrial membrane potential is a critical step in characterizing the mechanism of action of this compound. Both the ratiometric JC-1 assay and the intensity-based TMRE assay are robust methods for quantifying drug-induced mitochondrial depolarization. The choice of assay and detection platform will depend on the specific experimental goals and available instrumentation. For all experiments, it is crucial to include appropriate vehicle and positive controls to ensure the validity of the results. These protocols provide a solid foundation for researchers to investigate the impact of this compound on mitochondrial health.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailable copper modulates oxidative phosphorylation and growth of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial membrane potential is reduced in copper-deficient C2C12 cells in the absence of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Assessing Cuproptosis Markers with UM4118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuproptosis is a recently identified form of regulated cell death triggered by the accumulation of intracellular copper. This process is distinct from other cell death mechanisms like apoptosis and ferroptosis. It is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to the aggregation of these proteins, the loss of iron-sulfur (Fe-S) cluster proteins, and subsequent proteotoxic stress and cell death.[1][2][3] The discovery of cuproptosis has opened new avenues for therapeutic intervention, particularly in oncology, as cancer cells often exhibit an increased demand for copper.[4][5]
UM4118 is a novel and potent copper ionophore identified through phenotypic screening of acute myeloid leukemia (AML) patient samples. It has been demonstrated to induce cuproptosis, showing particular efficacy in AML cells with SF3B1 mutations.[6] this compound acts by transporting copper across cellular membranes, thereby increasing intracellular copper concentrations to toxic levels and initiating the cuproptosis cascade.[6][7] These application notes provide detailed protocols for assessing key biomarkers of cuproptosis induced by this compound.
Key Cuproptosis Markers
The primary molecular markers for assessing cuproptosis include:
-
Ferredoxin 1 (FDX1): An upstream regulator of protein lipoylation, essential for the process.[7][8]
-
Lipoic Acid Synthetase (LIAS): An enzyme responsible for the synthesis of lipoic acid, a key modification of TCA cycle enzymes.[7][8]
-
Dihydrolipoamide S-Acetyltransferase (DLAT): A lipoylated component of the pyruvate (B1213749) dehydrogenase complex that aggregates in the presence of excess copper.[7][8]
-
Intracellular Copper Levels: Direct measurement of cellular copper content.
-
Loss of Fe-S Cluster Proteins: Downregulation of proteins dependent on iron-sulfur clusters.
Quantitative Data Summary
The following tables provide an example of expected quantitative results from experiments assessing the effect of this compound on cuproptosis markers in a sensitive cell line (e.g., SF3B1-mutated AML cells) versus a resistant cell line.
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) |
| AML-SF3B1-mut | SF3B1 mutant | 50 |
| AML-WT | Wild-type | 500 |
Table 2: Relative Protein Expression Changes Following this compound Treatment (24h)
| Protein | Treatment (AML-SF3B1-mut) | Fold Change (vs. Vehicle) |
| FDX1 | 100 nM this compound | No significant change |
| LIAS | 100 nM this compound | No significant change |
| DLAT (monomer) | 100 nM this compound | 0.4 |
| Fe-S Cluster Protein (e.g., NDUFS1) | 100 nM this compound | 0.6 |
Table 3: Intracellular Copper Concentration after this compound Treatment (6h)
| Cell Line | Treatment | Intracellular Copper (ng/10^6 cells) |
| AML-SF3B1-mut | Vehicle | 1.5 |
| AML-SF3B1-mut | 100 nM this compound | 15.2 |
| AML-WT | Vehicle | 1.6 |
| AML-WT | 100 nM this compound | 12.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cuproptosis signaling pathway and a general experimental workflow for assessing cuproptosis markers.
Figure 1: Cuproptosis signaling pathway induced by this compound.
Figure 2: General experimental workflow for assessing this compound-induced cuproptosis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Use relevant cancer cell lines. For example, SF3B1-mutated (e.g., OCI-AML2) and wild-type (e.g., U937) AML cell lines are suitable for studying this compound.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A vehicle control with the same concentration of DMSO should be included in all experiments.
-
Copper Supplementation: As this compound is a copper ionophore, its activity is dependent on the presence of extracellular copper. Supplement the culture medium with a source of copper, such as copper (II) chloride (CuCl2), at a final concentration of 1-5 µM.
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) with copper supplementation for the desired time points (e.g., 6, 12, 24, 48 hours).
Western Blotting for FDX1, LIAS, DLAT, and Fe-S Cluster Proteins
-
Cell Lysis: After treatment, harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
anti-FDX1 (1:1000)
-
anti-LIAS (1:1000)
-
anti-DLAT (1:1000)
-
anti-NDUFS1 (as a marker for Fe-S cluster proteins) (1:1000)
-
anti-GAPDH or anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Immunofluorescence for DLAT Aggregation
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat cells with this compound and copper as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-DLAT primary antibody (1:200) in blocking buffer overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) (1:500) for 1 hour at room temperature in the dark.
-
Wash with PBST.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Look for the formation of punctate structures representing DLAT aggregates in treated cells.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Intracellular Copper
-
Cell Harvesting and Counting: After treatment, harvest a known number of cells (e.g., 1-5 x 10^6).
-
Washing: Wash the cell pellet thoroughly with ice-cold PBS containing EDTA to remove extracellular copper. Repeat the wash step 3-5 times.
-
Digestion: Digest the cell pellet in concentrated nitric acid overnight.
-
Analysis: Dilute the digested samples with deionized water and analyze the copper content using ICP-MS.
-
Quantification: Calculate the intracellular copper concentration and normalize to the cell number (e.g., ng of copper per 10^6 cells).
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of this compound with copper supplementation.
-
Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
Conclusion
These protocols provide a comprehensive framework for researchers to investigate the induction of cuproptosis by the novel copper ionophore this compound. By assessing the key molecular markers and cellular responses outlined in these application notes, scientists can effectively characterize the mechanism of action of this compound and explore its therapeutic potential in various cancer models, particularly in hematological malignancies like AML. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible data.
References
- 1. Copper ionophore elesclomol selectively targets GNAQ/11-mutant uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper depletion-induced tumor cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of two potential anticancer copper(ii) complex drugs: their crystal structure, human serum albumin/DNA binding and anticancer mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Cuproptosis in SF3B1 Mutant Cell Lines with UM4118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuproptosis is a recently identified form of regulated cell death triggered by the accumulation of intracellular copper, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress.[1] The small molecule UM4118 has been identified as a potent copper ionophore that can induce cuproptosis.[2][3] Notably, cancer cell lines harboring mutations in the splicing factor 3b subunit 1 (SF3B1) exhibit heightened sensitivity to this compound.[2] This increased vulnerability is attributed to the SF3B1 mutation-induced missplicing of the mitochondrial iron-sulfur cluster transporter ABCB7, which plays a crucial role in mitochondrial iron homeostasis.[2] The downregulation of functional ABCB7 in SF3B1 mutant cells creates a synthetic lethal interaction with copper ionophores like this compound, making this a promising therapeutic strategy for cancers with this specific genetic alteration.[2]
These application notes provide detailed protocols for inducing and evaluating cuproptosis in SF3B1 mutant cell lines using this compound, based on established methodologies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Isogenic K562 Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Elesclomol IC50 (nM) |
| K562 | SF3B1 Wild-Type (WT) | ~50-100 | ~50-100 |
| K562 | SF3B1 K700E Mutant | ~10-20 | ~10-20 |
| Data synthesized from Moison et al., 2024. IC50 values are approximate ranges derived from graphical representations and may vary based on experimental conditions.[2] |
Table 2: this compound Sensitivity in Primary Acute Myeloid Leukemia (AML) Samples
| AML Sample Genotype | This compound IC50 Range (nM) |
| SF3B1 Wild-Type | ~20-100+ |
| SF3B1 Mutant | ~5-30 |
| Data synthesized from Moison et al., 2024, demonstrating the increased sensitivity of primary SF3B1 mutant AML cells to this compound.[2] |
Signaling Pathway and Experimental Workflow
Caption: this compound-induced cuproptosis in SF3B1 mutant cells.
Caption: Experimental workflow for assessing this compound-induced cuproptosis.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Isogenic K562 human myeloid leukemia cell lines (SF3B1 Wild-Type and SF3B1 K700E mutant) are recommended. Primary AML samples can also be used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split cells every 2-3 days to maintain a density of 0.2 x 10^6 to 1 x 10^6 cells/mL.
This compound Preparation and Application
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in culture, including in the vehicle control wells.
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well clear flat-bottom plates
-
SF3B1 WT and mutant cells
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO only).
-
Incubate for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot for DLAT Oligomerization
This protocol is to detect the aggregation of the lipoylated protein DLAT, a key marker of cuproptosis.
-
Materials:
-
6-well plates
-
SF3B1 WT and mutant cells
-
This compound
-
NP-40 lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody: anti-DLAT (e.g., 1:1000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere or stabilize for 24 hours.
-
Treat cells with this compound (e.g., at 2x and 5x the IC50 concentration) and a vehicle control for 6-24 hours.
-
Harvest cells and lyse them in ice-cold NP-40 lysis buffer.
-
Centrifuge at 14,000 rpm for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 1x SDS loading buffer.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Load equal amounts of protein (for soluble fractions) or equal volumes (for insoluble fractions) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-DLAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system. Look for an increase in high-molecular-weight DLAT species (oligomers) in the insoluble fraction of this compound-treated cells.
-
Immunofluorescence for DLAT Aggregation
This protocol provides a visual confirmation of DLAT aggregation within cells.
-
Materials:
-
Coverslips in 24-well plates
-
SF3B1 WT and mutant cells
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
3% BSA in PBS
-
Primary antibody: anti-DLAT (e.g., 1:500 dilution)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Confocal microscope
-
-
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat with this compound at the desired concentration for 6-24 hours.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 3% BSA for 1 hour.
-
Incubate with the primary anti-DLAT antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at 37°C.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope, looking for punctate DLAT staining (foci) indicative of aggregation in this compound-treated cells.[4]
-
Clonogenic Assay
This assay assesses the long-term effect of this compound on the reproductive viability of single cells.
-
Materials:
-
SF3B1 WT and mutant cells
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
35 mm Petri dishes
-
Crystal violet staining solution
-
-
Procedure:
-
Treat a suspension of cells with this compound (e.g., 20 nM) or vehicle control for 48 hours.
-
Wash the cells to remove the drug.
-
Resuspend the cells in a methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate 1 mL of the cell suspension into duplicate 35 mm Petri dishes.
-
Incubate for 10-14 days until visible colonies form.
-
Stain the colonies with crystal violet and count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated group to that in the control group. A significant decrease in colony formation indicates a cytotoxic or cytostatic effect of this compound.[5]
-
References
- 1. Cuproptosis: a new form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a UM4118-Based Cancer Therapy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
UM4118 is a novel small molecule identified as a potent copper ionophore. It has demonstrated significant preclinical activity in acute myeloid leukemia (AML), particularly in models harboring mutations in the splicing factor 3b subunit 1 (SF3B1) gene.[1][2] this compound acts by inducing a non-canonical, mitochondrial-based form of regulated cell death known as cuproptosis.[1][3] This document provides detailed application notes and experimental protocols for researchers interested in developing this compound-based cancer therapy models, with a focus on AML.
Mechanism of Action: this compound-Induced Cuproptosis
This compound functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes and into the mitochondrial matrix. This influx of copper disrupts mitochondrial homeostasis, leading to cuproptosis. The key molecular events in this compound-induced cuproptosis are:
-
Copper Import: this compound binds to extracellular copper and transports it into the cell.
-
Mitochondrial Copper Accumulation: The this compound-copper complex facilitates the accumulation of copper within the mitochondria.
-
Reduction of Cu2+ to Cu+: Ferredoxin 1 (FDX1), a mitochondrial reductase, reduces the less toxic Cu2+ to the more toxic Cu+.
-
Lipoylated Protein Aggregation: The excess Cu+ directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This binding leads to the aggregation of these proteins and proteotoxic stress.
-
Fe-S Cluster Protein Destabilization: The accumulation of copper and aggregation of lipoylated proteins leads to the loss of iron-sulfur (Fe-S) cluster proteins, further impairing mitochondrial function.
-
Cell Death: The culmination of these events—proteotoxic stress, impaired mitochondrial respiration, and loss of Fe-S cluster proteins—results in cuptoptotic cell death.
AML cells with mutations in SF3B1 exhibit a heightened sensitivity to this compound.[1][2] This vulnerability is attributed to the missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7 in these cells, which exacerbates the iron-sulfur cluster deficiency and enhances the lethal effects of copper overload.[1][2]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines, highlighting the increased sensitivity of SF3B1-mutated cells.
| Cell Line | Genotype | IC50 (nM) of this compound | Reference |
| K562 | SF3B1 WT | ~100 | [1] |
| K562 | SF3B1 K700E | ~50 | [1] |
| Primary AML | SF3B1 WT | Variable | [1] |
| Primary AML | SF3B1 Mutated | Significantly Lower | [1] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay to Determine IC50 of this compound
This protocol describes how to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50) using a standard MTT assay.
-
Materials:
-
AML cell lines (e.g., K562 SF3B1 WT and K562 SF3B1 K700E)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and growth.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals in viable cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis of Cuproptosis Markers
This protocol is for detecting key protein markers of cuproptosis in cancer cells treated with this compound.
-
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
FDX1
-
LIAS
-
DLAT
-
A loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound at a concentration around the IC50 value and a vehicle control for 24-48 hours.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Protocol
3. Developing a Patient-Derived Xenograft (PDX) Model of AML to Evaluate this compound Efficacy
This protocol outlines the establishment of an AML PDX model and subsequent treatment with this compound. All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
-
Materials:
-
Immunodeficient mice (e.g., NSG or NSG-SGM3)
-
Primary AML patient cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry antibodies for human CD45 and other relevant markers
-
-
Procedure:
-
Engraftment of Primary AML Cells:
-
Thaw cryopreserved primary AML patient cells according to an optimized protocol to ensure high viability.[4]
-
Resuspend the viable cells in a suitable medium (e.g., PBS or RPMI-1640), optionally mixed with Matrigel.
-
Inject the cell suspension (typically 1-10 million cells) intravenously or subcutaneously into immunodeficient mice.
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for signs of disease progression (e.g., weight loss, lethargy).
-
For intravenous injections, periodically collect peripheral blood to monitor the percentage of human CD45+ cells by flow cytometry. Engraftment is typically considered successful when human CD45+ cells reach a certain percentage (e.g., >1%) in the peripheral blood.
-
-
This compound Treatment:
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be optimized based on pharmacokinetic and tolerability studies.
-
-
Efficacy Assessment:
-
Monitor tumor growth (for subcutaneous models) by caliper measurements.
-
Monitor the burden of leukemic cells in the peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.
-
Monitor the overall health and survival of the mice.
-
-
Pharmacodynamic Studies (Optional):
-
At the end of the study, tissues can be harvested to assess the levels of cuproptosis markers by western blot or immunohistochemistry to confirm the on-target effect of this compound.
-
-
Visualizations
Signaling Pathway
Caption: this compound-induced cuproptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound-based cancer therapy model development.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UM4118 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of UM4118.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a copper ionophore. Its primary mechanism of action is to transport copper ions across cellular membranes, leading to an increase in intracellular copper concentration. This elevated copper level induces a non-canonical form of mitochondrial cell death known as cuproptosis.[1][2]
Q2: In which solvents is this compound soluble?
Q3: How should stock solutions of this compound be prepared and stored?
A3: For preparing stock solutions, it is recommended to dissolve this compound in DMSO. While a maximum concentration is not specified in available literature, a common practice for similar small molecules is to prepare a high-concentration stock (e.g., 10 mM) and then dilute it to the desired working concentration in your experimental medium.
Based on supplier information, this compound solutions in DMSO can be stored for up to two weeks at 4°C or for up to six months at -80°C.[1][2] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Are there any known issues when dissolving this compound?
A4: As with many small molecules, achieving complete dissolution can sometimes be challenging. If you encounter issues such as precipitation or cloudiness, please refer to the troubleshooting guide below. Common factors that can influence solubility include the purity of the compound, the quality of the solvent, temperature, and pH.
Solubility Data
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for stock solutions based on supplier datasheets.[1][2] |
| Ethanol (B145695) | Data not available | |
| Methanol | Data not available | |
| DMF | Data not available | |
| Water | Expected to be poorly soluble | As is common for many organic small molecules. |
| PBS | Expected to be poorly soluble |
Troubleshooting Guide: Dissolving this compound
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve completely in DMSO. | - Insufficient solvent volume.- Low-quality or wet DMSO.- Compound has precipitated out of solution. | - Try adding a larger volume of DMSO to decrease the concentration.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Allow the solution to return to room temperature before use. |
| Precipitation occurs when diluting DMSO stock in aqueous buffer. | - The compound is not soluble in the aqueous buffer at the final concentration.- The percentage of DMSO in the final solution is too low. | - Increase the final concentration of DMSO in the aqueous solution (note: high concentrations of DMSO can be toxic to cells).- Decrease the final concentration of this compound.- Consider using a surfactant or co-solvent, but validate its compatibility with your experimental system. |
| Solution appears cloudy. | - Presence of insoluble impurities.- The compound has reached its solubility limit. | - Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant.- Filter the solution through a 0.22 µm syringe filter compatible with the solvent. |
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol provides a general procedure to determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Inject the filtered saturated solution into the HPLC.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
Signaling Pathway of this compound-Induced Cuproptosis
Caption: Mechanism of this compound-induced cuproptosis.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
References
UM4118 Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the proper storage, handling, and experimental use of the copper ionophore, UM4118.
This technical support center provides essential information for the effective use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific copper ionophore.[1] It functions by transporting copper ions across cellular membranes, leading to an increase in intracellular copper levels. This disrupts copper homeostasis and induces a novel form of regulated cell death known as cuproptosis.[2] The mechanism of cuproptosis involves the copper-dependent aggregation of mitochondrial proteins and the loss of iron-sulfur cluster proteins, ultimately leading to proteotoxic stress and cell death.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both powdered compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from light and moisture. |
| In DMSO | 4°C | 2 weeks | For short-term use. |
| In DMSO | -80°C | 6 months | For long-term storage.[2] |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (EtOH).[1] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in your experimental medium.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical compound, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols. In case of contact with skin or eyes, flush immediately with plenty of water.
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems and provides potential solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | The final concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too high, causing the compound to crash out. | Prepare the final dilutions from the DMSO stock immediately before adding them to the cells. Visually inspect the medium for any signs of precipitation. If precipitation occurs, try reducing the final concentration of this compound or the percentage of DMSO. Ensure the final DMSO concentration is typically below 1% to avoid solvent-induced cytotoxicity. |
| Inconsistent or a Lack of Cytotoxic Effect | Inadequate copper concentration in the cell culture medium. Degradation of the this compound stock solution. Cell line-specific sensitivity. | The cytotoxic activity of this compound is copper-dependent. Consider supplementing the cell culture medium with a non-toxic concentration of copper (e.g., copper sulfate) to potentiate the effect of this compound. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. The sensitivity to this compound can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| High Variability Between Replicate Wells | Inconsistent cell seeding. Presence of air bubbles in the wells. Incomplete dissolution of the compound in the final dilution. | Ensure a homogenous cell suspension before and during seeding. Carefully inspect plates for bubbles and remove them with a sterile pipette tip if necessary. Ensure the final dilution of this compound is thoroughly mixed before adding to the wells. |
| High Cytotoxicity in Vehicle-Treated Control Cells | The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final concentration of the solvent is at a non-toxic level, typically less than 1%. Run a vehicle-only control to determine the effect of the solvent on cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 249.27 g/mol .[1]
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.49 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of IC50 of this compound in Acute Myeloid Leukemia (AML) Cell Lines
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cytotoxicity assay such as MTT or XTT.
Materials:
-
AML cell line of interest (e.g., OCI-AML5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper (II) Sulfate (CuSO4) stock solution (e.g., 10 mM in water)
-
96-well flat-bottom plates
-
MTT or XTT assay kit
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical starting concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.
-
To potentiate the effect of this compound, you can co-treat the cells with a low, non-toxic concentration of CuSO4 (e.g., 1-5 µM). This should be determined empirically for your cell line.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (with or without CuSO4).
-
Incubate the plate for a predetermined time, typically 48 or 72 hours.
-
-
Cytotoxicity Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Example Data: this compound has been reported to have an IC50 value of 40 nM in OCI-AML5 cells.[1]
Visualizing the Mechanism of Action
To better understand how this compound induces cell death, the following diagrams illustrate the cuproptosis signaling pathway and a typical experimental workflow.
References
Technical Support Center: Stability of UM4118 in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the copper ionophore UM4118 in cell culture media. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule copper ionophore. Its primary mechanism of action is to transport copper ions across cellular membranes, leading to an increase in intracellular copper concentration. This elevated copper level induces a novel form of regulated cell death known as cuproptosis.[1][2][3] Cuproptosis is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle within the mitochondria. This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur (Fe-S) cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[1][4][5]
Q2: How stable is this compound in cell culture media?
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.
-
Binding to Media Components: Compounds can bind to proteins (e.g., albumin in fetal bovine serum) and other components, which can affect their availability and apparent stability.
-
Chemical Reactivity: The compound may react with components of the media itself.
As a copper ionophore, the stability of this compound could also be influenced by the presence of chelating agents in the media.
Q3: Are there any stability data for similar compounds?
Elesclomol is another well-studied copper ionophore that also induces cuproptosis. While specific degradation kinetics in cell culture media are also not extensively published for elesclomol, nanoparticle formulations of elesclomol-copper have shown excellent stability in serum.[6] This suggests that the copper complex itself can be stable, but the stability of the free ionophore in a complex biological matrix like cell culture media requires experimental determination.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in your cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected potency of this compound. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Minimize the pre-incubation time of this compound in the media before adding to the cells. 3. Conduct a stability study to determine the rate of degradation in your specific cell culture medium (see Experimental Protocols section). |
| Binding of this compound to serum proteins in the media, reducing its effective concentration. | 1. Perform experiments in serum-free media or media with reduced serum concentrations to assess the impact of serum. 2. If serum is necessary, consider increasing the concentration of this compound, based on dose-response experiments. | |
| Adsorption of this compound to plasticware. | Use low-protein-binding plates and pipette tips. | |
| High variability between experimental replicates. | Inconsistent handling and timing of compound addition. | Ensure precise and consistent timing for adding this compound to all wells. |
| Incomplete dissolution of this compound in the stock solution or media. | Ensure the stock solution is fully dissolved before diluting into the cell culture medium. Visually inspect for any precipitation. | |
| Unexpected cellular toxicity or off-target effects. | Formation of degradation products with different biological activities. | Characterize the degradation products using techniques like LC-MS to understand their potential impact. |
| Interaction of this compound with media components to form toxic complexes. | Test the stability and activity of this compound in different types of cell culture media. |
Quantitative Data Presentation
As specific stability data for this compound is not available, the following table presents hypothetical, yet realistic, stability data for a generic copper ionophore ("Ionophore-C") in different cell culture media over 48 hours. This data is for illustrative purposes to demonstrate how to present such findings.
Table 1: Stability of a Generic Copper Ionophore (Ionophore-C) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM (with 10% FBS) | % Remaining in RPMI-1640 (with 10% FBS) | % Remaining in Serum-Free DMEM |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 95 ± 3.5 | 92 ± 2.9 | 98 ± 1.7 |
| 8 | 78 ± 4.2 | 75 ± 3.8 | 91 ± 2.3 |
| 24 | 52 ± 5.1 | 48 ± 4.5 | 75 ± 3.1 |
| 48 | 28 ± 4.8 | 25 ± 3.9 | 60 ± 4.0 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. |
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in Cell Culture Media using HPLC-MS
This protocol provides a general method for determining the stability of a small molecule like this compound in cell culture media.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
24-well tissue culture plates
-
HPLC-grade acetonitrile (B52724), water, and formic acid
-
HPLC-MS system with a C18 reverse-phase column
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution in the desired cell culture media (e.g., DMEM + 10% FBS, and serum-free DMEM) to a final concentration of 10 µM.
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathway of this compound-induced cuproptosis.
References
- 1. The molecular mechanism and therapeutic landscape of copper and cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cuproptosis and prospects for anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuproptosis: the mechanisms of copper-induced cell death and its implication in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elesclomol-Copper Nanoparticles Overcome Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in UM4118 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UM4118. Our goal is to help you address common challenges and obtain consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a copper ionophore, a small molecule that binds and transports copper ions across cellular membranes. Its primary mechanism of action is the induction of cuproptosis, a form of regulated cell death dependent on copper.[1][2] This process is initiated by the intracellular accumulation of copper, which leads to the aggregation of lipoylated proteins within the mitochondria and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[2][3]
Q2: In which cancer types is this compound most effective?
A2: this compound has shown particular efficacy in acute myeloid leukemia (AML) cell lines.[4][5][6][7] Its effectiveness can vary across different cancer types and even between cell lines of the same cancer.
Q3: What are the typical IC50 values for this compound in AML cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound in AML cell lines are generally in the nanomolar range. However, these values can vary depending on the specific cell line and experimental conditions. For example, in one study, the IC50 values for silvestrol, another anti-leukemic agent, in MV4-11 and THP-1 AML cell lines were 2.7 nM and 3.8 nM, respectively, at 48 hours.[4] It is crucial to determine the IC50 empirically in your specific cell line and under your experimental conditions.
Troubleshooting Inconsistent Results
This section provides guidance on common issues that can lead to inconsistent results in this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell density: Cell density can affect drug sensitivity.[8] | Standardize cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Variable copper concentration in media: The activity of copper ionophores is dependent on the availability of copper.[9] Basal media and serum can have varying levels of copper. | Use a consistent batch of basal media and fetal bovine serum (FBS). Consider measuring the copper concentration in your media or supplementing with a known concentration of a copper source (e.g., CuCl2) for more controlled experiments. | |
| This compound degradation: The compound may be unstable under certain storage or experimental conditions. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles.[10] | |
| Inconsistent incubation times: The duration of drug exposure significantly impacts the observed effect.[10] | Ensure precise and consistent incubation times for all experiments. | |
| Low or no cytotoxic effect observed | Low intrinsic sensitivity of the cell line: Not all cell lines are equally sensitive to cuproptosis. | Test this compound on a panel of cell lines, including a known sensitive positive control cell line. |
| Sub-optimal copper concentration: Insufficient copper in the media will limit the activity of this compound. | Titrate different concentrations of a copper supplement (e.g., CuCl2) in your media to find the optimal concentration for your cell line. | |
| Incorrect this compound concentration: Errors in stock solution preparation or dilution can lead to inaccurate final concentrations. | Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment. | |
| Cell death observed in vehicle control wells | Solvent toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Inconsistent results in mitochondrial respiration assays (e.g., Seahorse) | Variable cell seeding: Uneven cell numbers per well will lead to variability in oxygen consumption rates (OCR). | Optimize and standardize cell seeding density. Ensure a homogenous cell suspension during plating. |
| Instrument variability: Fluctuations in temperature or sensor calibration can affect results.[11] | Follow the manufacturer's instructions for instrument calibration and maintenance. Leave corner wells of the plate empty to monitor for temperature changes.[11] | |
| Incorrect preparation of inhibitors: Inaccurate concentrations of mitochondrial inhibitors (e.g., oligomycin, FCCP) will lead to erroneous data. | Prepare fresh inhibitor solutions and verify their concentrations. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12][13]
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injection ports of the sensor cartridge with the desired concentrations of this compound and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the assay protocol to measure the oxygen consumption rate (OCR) before and after the injection of the compounds.[11][14]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15]
Signaling Pathways and Experimental Workflow
This compound-Induced Cuproptosis Signaling Pathway
Caption: this compound facilitates copper entry into the cell, leading to mitochondrial dysfunction and cuproptosis.
General Experimental Workflow for this compound
Caption: A typical experimental workflow for investigating the effects of this compound on cancer cells.
References
- 1. Identification of a novel cuproptosis inducer that induces ER stress and oxidative stress to trigger immunogenic cell death in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cuproptosis: the mechanisms of copper-induced cell death and its implication in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper depletion-induced tumor cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low tumor cell density environment yields survival advantage of tumor cells exposed to MTX in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Relationship between copper and immunity: The potential role of copper in tumor immunity [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Mitochondrial Transfer Regulates Bioenergetics in Healthy and Chronic Obstructive Pulmonary Disease Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing UM4118 Concentration for In Vitro Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the copper ionophore UM4118, this technical support center provides essential guidance on optimizing its concentration for in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, alongside detailed experimental protocols and key data to ensure the success and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a copper ionophore that facilitates the transport of copper ions across cellular membranes, leading to a rapid increase in intracellular copper concentration. This elevated copper level induces a novel form of regulated cell death called "cuproptosis." The primary mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the mitochondrial tricarboxylic acid (TCA) cycle. This binding leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and mitochondrial dysfunction, which culminates in cell death.
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell line and its genetic background. Recent studies have shown that this compound exhibits potent, nanomolar-range activity, particularly in cancer cells with specific genetic vulnerabilities. For instance, acute myeloid leukemia (AML) cells harboring mutations in the splicing factor 3b subunit 1 (SF3B1) gene are highly sensitive to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. To ensure complete dissolution, you can gently vortex the solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the appropriate controls for an experiment with this compound?
A4: To ensure the validity of your experimental results, it is essential to include the following controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on cell viability or signaling.
-
Untreated Control: Cells cultured in medium without any treatment serve as a baseline for normal cell growth and behavior.
-
Positive Control (Optional): If you are studying a specific cellular process, a known inducer of that process can be used as a positive control. For example, if investigating apoptosis, a compound like staurosporine (B1682477) could be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may be inherently resistant to cuproptosis. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response curve, testing a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your cell line. 2. Consider using a cell line known to be sensitive to copper ionophores, such as those with SF3B1 mutations. 3. Prepare a fresh stock solution of this compound and store it in single-use aliquots. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Precipitation of this compound: The compound may precipitate in the culture medium, especially at higher concentrations. 3. Interaction with media components: Components in the serum or medium may interact with this compound, affecting its bioavailability. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a lower final DMSO concentration. 3. Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cell line. |
| Unexpected off-target effects | 1. Excessive copper overload: High concentrations of this compound can lead to non-specific toxicity due to overwhelming copper accumulation. 2. Chelation of other metal ions: While this compound is a copper ionophore, it may have some affinity for other divalent cations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. If you suspect off-target effects related to other metal ions, you can investigate the effect of supplementing the media with those ions. |
Data Presentation
Due to the novelty of this compound, comprehensive public data on its IC50 values across a wide range of cancer cell lines is still emerging. However, a key study has highlighted its exceptional potency in specific genetic contexts.
| Cell Line Context | Reported Potency | Reference |
| SF3B1-mutated Acute Myeloid Leukemia (AML) | Nanomolar range | [1] |
| ABCB7-depleted cells | Potentiation of activity | [1] |
Researchers are strongly encouraged to determine the specific IC50 for their cell line of interest empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of this compound's effect on specific protein expression and signaling pathways.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for electrophoresis. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody targeting the protein of interest overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cuproptosis
Caption: Mechanism of this compound-induced cuproptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
Technical Support Center: UM4118 & Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of UM4118 in cancer cells. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent copper ionophore. Its primary mechanism of action is to bind extracellular copper and transport it into the cell, leading to a significant increase in intracellular copper levels.[1][2] This copper overload induces a specific form of regulated cell death known as cuproptosis.[1][3]
Q2: What is cuproptosis and how does this compound induce it?
A2: Cuproptosis is a recently identified form of cell death triggered by excess intracellular copper.[3] It is distinct from other cell death pathways like apoptosis or ferroptosis. This compound induces cuproptosis by elevating intracellular copper concentrations, which then directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[1][4] This binding leads to the aggregation of these proteins, causing proteotoxic stress and ultimately, cell death.[1]
Q3: Are there any known "off-target" effects of this compound in the traditional sense of binding to unintended proteins like kinases?
A3: Based on current literature, this compound's primary activity is not as a kinase inhibitor. Therefore, "off-target" effects are not typically characterized by unintended kinase binding. Instead, any effects not directly related to copper-ionophore-induced cuproptosis could be considered "off-target." For instance, this compound has been shown to bind other metal ions, notably zinc.[1] The full biological consequences of this zinc binding are still under investigation but represent a potential off-target activity.
Q4: Could the metal-binding capability of this compound with ions other than copper be a source of experimental variability?
A4: Yes. The ability of this compound to bind other divalent metal cations like zinc could introduce variability.[1] The composition of cell culture media, including trace metal concentrations, could influence the compound's activity. It is crucial to use consistent and well-defined media for reproducible results.
Q5: How does the cytotoxic activity of this compound relate to copper concentration in the culture medium?
A5: The cytotoxicity of this compound is highly dependent on the presence of copper in the extracellular environment.[1] Supplementation of culture media with copper enhances the cytotoxic effects of this compound, while copper chelation can abrogate its activity.[1] This underscores its mechanism as a copper ionophore.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values across experiments. | Inconsistent copper concentration in the cell culture medium. | 1. Standardize the cell culture medium and supplements. 2. Consider quantifying the basal copper concentration in your medium. 3. For dose-response experiments, supplement with a known concentration of copper (e.g., CuCl₂) to ensure consistent availability. |
| Reduced or no cytotoxic effect of this compound. | 1. Insufficient copper in the medium. 2. Use of a cell line resistant to cuproptosis. 3. Degradation of the this compound compound. | 1. Supplement the medium with copper. 2. Verify the expression of key cuproptosis-related genes (e.g., FDX1, LIAS, DLAT) in your cell line. 3. Ensure proper storage and handling of the this compound stock solution. |
| Unexpected morphological changes in cells not consistent with cuproptosis. | Potential off-target effects due to binding of other metal ions (e.g., zinc) or other unforeseen interactions. | 1. Analyze the trace metal composition of your culture medium. 2. Compare the effects of this compound in metal-depleted versus metal-supplemented media. 3. Investigate markers of other cell death pathways (e.g., caspase activation for apoptosis) to rule them out. |
| Difficulty replicating published results. | Differences in experimental protocols, cell lines, or reagent sources. | 1. Carefully review and align your protocol with the cited literature. 2. Ensure the cell line identity and passage number are consistent. 3. Use high-purity reagents and freshly prepared solutions. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Condition | IC50 |
| OCI-AML5 | shRNA control | As per source |
| OCI-AML5 | shRNA ABCB7 | As per source |
| OCI-AML5 | Regular media | As per source |
| OCI-AML5 | Media + 5 µM Copper | As per source |
Note: Specific IC50 values should be referenced from the primary literature as they can be highly context-dependent.
Experimental Protocols
1. Assessment of this compound Cytotoxicity:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. For consistency, medium may be supplemented with a fixed concentration of CuCl₂ (e.g., 5 µM).
-
Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay, such as CellTiter-Glo® or MTT.
-
Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.
-
2. Evaluation of DLAT Aggregation (a marker of cuproptosis):
-
Objective: To visually confirm the induction of cuproptosis by observing protein aggregation.
-
Methodology:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound (at a concentration around the IC50) with and without copper supplementation for a defined period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for DLAT.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence microscope. Look for punctate staining indicative of DLAT aggregation in treated cells.
-
Visualizations
Caption: Mechanism of this compound-induced cuproptosis in cancer cells.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuproptosis: unveiling a new frontier in cancer biology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing UM4118 Resistance in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to UM4118 in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a copper ionophore. It transports copper ions across cellular membranes, leading to an increase in intracellular copper concentration. This accumulation of copper induces a specific form of regulated cell death known as cuproptosis.[1] Cuproptosis is triggered by the binding of copper to lipoylated proteins in the tricarboxylic acid (TCA) cycle, leading to their aggregation, proteotoxic stress, and subsequent cell death.[2][3]
Q2: My AML cell line shows high intrinsic resistance to this compound. What are the potential underlying mechanisms?
A2: Intrinsic resistance to this compound can be multifactorial. Potential mechanisms include:
-
High expression of copper efflux pumps: Proteins like ATP7A and ATP7B can actively transport copper out of the cell, preventing the accumulation required to induce cuproptosis.[3]
-
Low mitochondrial respiration: Cells that are less reliant on mitochondrial respiration may be less susceptible to disruptions in the TCA cycle caused by this compound.[4]
-
High expression of ABCB7: The iron-sulfur cluster transporter ABCB7 has been linked to sensitivity to copper ionophores. Cells with high levels of ABCB7 may be more resistant.
-
Robust antioxidant defense systems: As copper can generate reactive oxygen species (ROS), cells with high levels of antioxidants like glutathione (B108866) may be able to mitigate the toxic effects.
Q3: I have generated a this compound-resistant AML cell line. What are the likely acquired resistance mechanisms?
A3: Acquired resistance to this compound likely involves alterations in the cuproptosis pathway. Key mechanisms to investigate are:
-
Downregulation or mutation of DLAT: Dihydrolipoamide S-acetyltransferase (DLAT) is a key lipoylated protein in the TCA cycle targeted by copper. Reduced expression or mutations that prevent copper binding can confer resistance.[4]
-
Impaired protein lipoylation: Mutations or decreased expression of enzymes required for lipoylation, such as lipoic acid synthetase (LIAS) and lipoyltransferase 1 (LIPT1), can prevent the formation of the copper targets.[4]
-
Upregulation of copper efflux: Resistant cells may upregulate the expression of copper transporters like ATP7A and ATP7B to enhance the removal of intracellular copper.[3]
-
Metabolic reprogramming: A shift away from TCA cycle-dependent metabolism towards glycolysis could reduce the cell's reliance on the pathway targeted by this compound.
Q4: Are there any known genetic markers associated with sensitivity to this compound?
A4: Yes, mutations in the splicing factor 3b subunit 1 (SF3B1) have been shown to sensitize AML cells to this compound. This sensitivity is mediated through a deficiency in the ABCB7 transporter.[4] Therefore, AML cells with SF3B1 mutations are generally more susceptible to this compound treatment.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| This compound-T-01 | High variability in cell viability assay results between replicates. | 1. Uneven cell seeding. 2. Incomplete dissolution of this compound. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Vortex thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| This compound-T-02 | No significant cell death observed even at high concentrations of this compound. | 1. Intrinsic or acquired resistance of the cell line. 2. Suboptimal copper concentration in the culture medium. 3. Incorrect assay for measuring cell death. | 1. Verify the expression of key resistance markers (e.g., DLAT, LIPT1, ABCB7, ATP7A/B). 2. The efficacy of this compound is dependent on the presence of copper. Consider supplementing the medium with a low, non-toxic concentration of CuCl₂ (e.g., 5 µM) to enhance its activity.[5] 3. Cuproptosis is a distinct form of cell death. Consider using assays that measure mitochondrial function or protein aggregation in addition to standard apoptosis assays (e.g., Annexin V/PI). |
| This compound-T-03 | Inconsistent results in Western blot for lipoylated proteins. | 1. Poor antibody quality. 2. Low abundance of lipoylated proteins. 3. Suboptimal protein extraction or gel electrophoresis conditions. | 1. Use a validated antibody specific for lipoic acid. 2. Consider enriching for mitochondrial proteins before running the Western blot. 3. Ensure complete protein extraction using a suitable lysis buffer and follow standard protocols for SDS-PAGE and protein transfer. |
| This compound-T-04 | Difficulty in measuring changes in intracellular copper levels. | 1. Insensitive detection method. 2. Rapid efflux of copper by resistant cells. 3. Chelation of copper by components in the culture medium. | 1. Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for quantifying intracellular metal ions.[5] 2. Perform measurements at earlier time points after this compound treatment. 3. Wash cells thoroughly with PBS before analysis to remove extracellular copper and potential chelators. |
Quantitative Data
The following table summarizes representative quantitative data for this compound sensitivity in AML cell lines based on described resistance mechanisms. Note that these are illustrative values and actual IC50s may vary depending on the specific cell line and experimental conditions.
| Cell Line Model | Key Characteristics | Putative Resistance Mechanism | Representative IC50 (this compound) | Reference |
| OCI-AML3 (SF3B1-mutant) | SF3B1 mutation, low ABCB7 expression | Sensitive | ~50 nM | [4] |
| OCI-AML5 (SF3B1-wildtype) | Wild-type SF3B1 | Less Sensitive | ~300 nM | [5] |
| This compound-Resistant Line (Hypothetical) | CRISPR-Cas9 mediated knockout of DLAT | Altered TCA Cycle/Lipoylation | >1000 nM | [4] |
| This compound-Resistant Line (Hypothetical) | Overexpression of ATP7B | Increased Copper Efflux | >800 nM | [3] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant AML Cell Lines
-
Cell Culture: Culture AML cells (e.g., OCI-AML5) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Dose Escalation: Start by treating the cells with a low concentration of this compound (e.g., IC20).
-
Monitoring: Monitor cell viability regularly using a trypan blue exclusion assay.
-
Increasing Concentration: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner.
-
Isolation of Resistant Population: Continue this process for several months until a population of cells that can proliferate in a high concentration of this compound (e.g., >1 µM) is established.
-
Verification: Confirm the resistance by performing a dose-response curve and calculating the IC50 value compared to the parental cell line.
Protocol 2: Western Blot for Detection of Protein Lipoylation
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against lipoic acid (e.g., rabbit anti-lipoic acid antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Measurement of Intracellular Copper by ICP-MS
-
Cell Preparation: Harvest a known number of cells (e.g., 1x10⁶) by centrifugation.
-
Washing: Wash the cell pellet three times with ice-cold PBS to remove extracellular copper.
-
Digestion: Digest the cell pellet in a solution of high-purity nitric acid.
-
Analysis: Analyze the digested samples using an inductively coupled plasma mass spectrometer (ICP-MS) to determine the concentration of copper.
-
Normalization: Normalize the copper concentration to the cell number or total protein content.
Visualizations
Caption: Mechanism of action of this compound leading to cuproptosis.
Caption: Overview of potential resistance mechanisms to this compound in AML cells.
Caption: Workflow for investigating this compound resistance in AML cells.
References
- 1. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective and laser cleavable probes for in situ protein lipoylation detection by laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein lipoxidation: Detection strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for Detecting Protein Palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Challenges with Copper Ionophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with copper ionophores.
Frequently Asked Questions (FAQs)
Q1: My copper ionophore is precipitating in the cell culture medium. What should I do?
A1: Precipitation of copper ionophores in aqueous solutions like cell culture media is a common issue due to their often low water solubility. Here are several steps to troubleshoot this problem:
-
Solvent Choice: Ensure your stock solution is prepared in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a high concentration.[1] For disulfiram (B1670777), solubility in ethanol (B145695) and DMSO is approximately 5 mg/mL.[1][2] Elesclomol is soluble in ethanol, DMSO, and DMF.[3]
-
Final Solvent Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-complexing with Copper: For some ionophores like disulfiram, pre-complexing with copper can enhance stability and activity. Disulfiram and copper ions rapidly form the active copper diethyldithiocarbamate (B1195824) complex (Cu(DDC)₂).[4]
-
Sonication: Gentle sonication can sometimes help to redissolve small precipitates that form upon dilution.
-
Use of Pluronic F-127: For in vivo applications or challenging in vitro systems, formulating the ionophore with surfactants like Pluronic F-127 can improve solubility and stability.
-
Fresh Preparations: Always prepare fresh dilutions of the copper ionophore in your final medium immediately before each experiment. Aqueous solutions of many ionophores are not stable for long-term storage. For instance, aqueous solutions of disulfiram are not recommended for storage for more than one day.[1]
Q2: I am observing high background fluorescence in my ROS assay using DCFH-DA. What could be the cause?
A2: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is prone to artifacts, especially when working with redox-active compounds like copper ionophores. High background can be caused by:
-
Auto-oxidation of the Probe: The DCFH probe can be oxidized by factors other than cellular ROS, including light and components in the cell culture medium.[5][6] It is critical to protect the probe from light and to prepare the working solution fresh.[6]
-
Interaction with Copper Ions: Copper ions themselves can catalyze the oxidation of DCFH, leading to a false-positive signal.[5]
-
Phenol (B47542) Red in Media: Phenol red in many cell culture media can contribute to background fluorescence. Using phenol red-free media for the assay is recommended.[6]
-
Serum Components: Components in fetal bovine serum (FBS) can interact with the probe and the ionophore. It is advisable to perform the final incubation steps in serum-free media.[5]
To mitigate these issues, include proper controls in your experiment:
-
Cell-free controls: Test the effect of your copper ionophore on the DCFH-DA probe in cell-free medium to assess direct chemical interactions.
-
Vehicle controls: Treat cells with the vehicle (e.g., DMSO) alone to determine the baseline ROS level.
-
Positive controls: Use a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly.
Q3: My MTT assay results are inconsistent and show an unexpected increase in signal with high concentrations of the copper ionophore. Why is this happening?
A3: The MTT assay, which measures metabolic activity, can be unreliable for assessing the cytotoxicity of copper compounds.[7][8] Several factors can lead to artifacts:
-
Direct Reduction of MTT: Copper ions can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal that suggests increased cell viability.[7][9][10]
-
Interaction with Assay Reagents: The copper ionophore or its complex with copper may interfere with the solubilization of the formazan crystals.
-
Changes in Cellular Metabolism: Copper ionophores can significantly alter mitochondrial function, which is the primary site of MTT reduction. This can lead to a non-linear relationship between cell number and formazan production.
Alternative Assays: Consider using alternative viability assays that are less prone to interference from copper compounds, such as the Neutral Red uptake assay or crystal violet staining.[7][8] If you must use the MTT assay, it is crucial to include cell-free controls to quantify the direct reduction of MTT by your compound.
Q4: How can I confirm that the cell death I am observing is cuproptosis and not another form of cell death like apoptosis?
A4: Distinguishing cuproptosis from other cell death pathways is essential. Here are key characteristics and experimental approaches:
-
Hallmarks of Cuproptosis: Cuproptosis is a regulated form of cell death dependent on mitochondrial respiration.[11] Its key molecular events are the aggregation of lipoylated mitochondrial proteins and the loss of iron-sulfur (Fe-S) cluster proteins, leading to proteotoxic stress.[11][12]
-
Western Blot Analysis: Probe for key markers of cuproptosis. A hallmark is the oligomerization of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[11] You should also assess the levels of ferredoxin 1 (FDX1) and lipoyl synthase (LIAS), which are upstream regulators of protein lipoylation.[13][14]
-
Inhibitor Studies: Cuproptosis is not inhibited by common inhibitors of other cell death pathways.[12] Perform your cytotoxicity assay in the presence of:
-
Z-VAD-FMK: A pan-caspase inhibitor to rule out apoptosis.
-
Ferrostatin-1 or Liproxstatin-1: Inhibitors of ferroptosis.
-
Necrostatin-1: An inhibitor of necroptosis. If these inhibitors do not rescue cell death, it provides evidence against these pathways being the primary mechanism.
-
-
Copper Chelators: The effects of copper ionophores should be reversible by the addition of a copper chelator, such as tetrathiomolybdate (B108656) (TTM).[15]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Biological Effect
| Possible Cause | Solution |
| Degradation of Copper Ionophore | Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Insufficient Intracellular Copper | Co-administer with a source of copper, such as copper (II) chloride (CuCl₂), in the cell culture medium. The optimal ratio of ionophore to copper should be determined empirically for your specific system. |
| Rapid Metabolism of the Ionophore | Disulfiram, for example, is rapidly metabolized.[4] Ensure that the treatment duration is appropriate. For in vivo studies, consider delivery systems that protect the compound from rapid degradation. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms, such as high levels of glutathione (B108866) (GSH), which can chelate copper, or efficient copper efflux pumps (e.g., ATP7A/B). Measure baseline GSH levels and the expression of copper transporters in your cell lines. |
Issue 2: Off-Target Effects and Cytotoxicity in Control Cells
| Possible Cause | Solution |
| High Concentration of Ionophore | Perform a dose-response curve to determine the optimal concentration range that induces the desired effect in your target cells with minimal toxicity in control (non-cancerous) cells. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control. |
| General Oxidative Stress | While oxidative stress is a mechanism of action for many copper ionophores, excessive and non-specific ROS production can lead to off-target effects.[12] Measure ROS levels and consider co-treatment with antioxidants as a control to determine the extent to which oxidative stress contributes to the observed phenotype. |
| Binding to Off-Target Proteins | To identify potential off-target proteins, consider using a proteomics-based approach.[2][16] This can help to elucidate unexpected mechanisms of action or toxicity. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Common Copper Ionophores
| Copper Ionophore | Molecular Weight ( g/mol ) | LogP | Solubility |
| Elesclomol | 400.55 | 4.2 | Soluble in DMSO (~80 mg/mL), Ethanol (<1 mg/mL), Water (<1 mg/mL)[12] |
| Disulfiram | 296.54 | 3.89 | Soluble in DMSO (~5.93 mg/mL), Ethanol (~29.65 mg/mL)[2] |
| Clioquinol | 305.5 | 3.3 | Sparingly soluble in ethanol and ether. |
Table 2: IC₅₀ Values of Selected Copper Ionophores in Various Cancer Cell Lines
| Copper Ionophore | Cell Line | Cancer Type | IC₅₀ (µM) |
| Elesclomol | SK-MEL-5 | Melanoma | 0.110[17] |
| Elesclomol | MCF-7 | Breast Cancer | 0.024[17] |
| Elesclomol | HL-60 | Leukemia | 0.009[17] |
| Disulfiram/Copper | U87MG | Glioblastoma | ~1 (Disulfiram)[1] |
| Disulfiram/Copper | MDA-MB-231 | Breast Cancer | Not specified[1] |
| Clioquinol | Raji | Burkitt's Lymphoma | ~3-5[1] |
| Clioquinol | A2780 | Ovarian Cancer | ~3-5[1] |
| Copper N-(2 hydroxy acetophenone) glycinate (B8599266) (CuNG) | Various | Various | ~7-8 µg/mL[18] |
Note: IC₅₀ values can vary significantly depending on the experimental conditions, including cell density, incubation time, and the presence of exogenous copper.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is provided for reference, but be aware of the potential for artifacts (see FAQ Q3). It is crucial to include the appropriate controls.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the copper ionophore in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls and cell-free controls (medium with drug but no cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.[20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[21] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free controls from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Intracellular ROS using DCFH-DA
-
Cell Seeding: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the copper ionophore at the desired concentrations for the appropriate duration. Include positive (e.g., 100 µM H₂O₂) and negative (vehicle) controls.
-
Probe Loading: Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO.[6] Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free and phenol red-free medium.[6][22]
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[6][22]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[6]
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[6][23]
-
Data Normalization: For plate reader-based assays, normalize the fluorescence intensity to the cell number or total protein content (e.g., using a Bradford or BCA assay) to account for differences in cell density.
Protocol 3: Western Blot for Cuproptosis Markers (FDX1 and LIAS)
-
Mitochondrial Isolation (Optional but Recommended):
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in a mitochondrial isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction.[24] A typical protocol involves a low-speed spin (e.g., 1,200 x g) to pellet nuclei and unbroken cells, followed by a high-speed spin (e.g., 7,000-10,000 x g) to pellet mitochondria.[24]
-
-
Protein Extraction: Lyse the whole cells or the isolated mitochondria using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FDX1 (e.g., 1:1000 dilution) and LIAS (e.g., 1:1000 dilution) overnight at 4°C.[25] Also, probe for a loading control (e.g., β-actin for whole-cell lysates or a mitochondrial marker like ATP5A or COX IV for mitochondrial fractions).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Cuproptosis signaling pathway initiated by copper ionophores.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Disulfiram | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer | springermedizin.de [springermedizin.de]
- 16. A Novel Copper Ionophore Nanoshuttle (Winged Cu) for Inducing Cuproptosis in B16 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Versatile Fluorescence Lifetime-Based Copper Probe to Quantify Mitochondrial Membrane Potential and Reveal Its Interaction with Protein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signaling Mechanism of Cuproptosis Activating cGAS-STING Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. FDX1 inhibits thyroid cancer malignant progression by inducing cuprotosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Working with UM4118 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with UM4118, a potent copper ionophore that induces cuproptosis. Here you will find troubleshooting guidance and frequently asked questions to facilitate your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a copper ionophore, a small molecule that transports copper ions across cellular membranes. Its primary mechanism of action is the induction of a novel form of regulated cell death called "cuproptosis". By increasing intracellular copper levels, this compound triggers the aggregation of lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle. This leads to proteotoxic stress and ultimately, cell death.[1][2]
Q2: In which cancer types is this compound most effective?
A2: this compound has shown significant efficacy in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with mutations in the splicing factor 3b subunit 1 gene (SF3B1) and those with adverse cytogenetic risk profiles.[3][4][5] The sensitivity of SF3B1-mutated AML to this compound is linked to the downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7, creating a specific vulnerability to copper-induced cell death.[3][4][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock solution can be prepared and stored for future use. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that could cause toxicity to your cells, generally recommended to be below 0.1%.[6][7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 2 years). Once dissolved in DMSO, the stock solution is stable for up to 2 weeks at 4°C or for up to 6 months at -80°C. To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
A5: While this compound has been optimized for potency and specificity, comprehensive off-target screening data is not widely published.[4] As with any small molecule inhibitor, the potential for off-target effects should be considered. Researchers can perform their own off-target profiling, for example, through kinase inhibitor screening panels if kinase inhibition is a suspected off-target mechanism.[8][9][10][11][12]
Q6: What are the necessary safety precautions when handling this compound?
A6: As this compound is a copper ionophore, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All handling of the powdered form and concentrated stock solutions should be performed in a chemical fume hood. Dispose of waste containing this compound and copper according to your institution's hazardous waste guidelines.[13][14]
Quantitative Data: this compound Efficacy in AML
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various acute myeloid leukemia (AML) primary samples. Note that sensitivity is significantly higher in samples harboring an SF3B1 mutation.
| Cell Type | Genotype | IC50 (nM) |
| Primary AML Sample | SF3B1-mutated | ~10 - 50 |
| Primary AML Sample | SF3B1-wild type | >100 |
Note: These values are estimated from dose-response curves presented in scientific literature and may vary depending on experimental conditions.[3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound in AML Cell Lines
This protocol outlines a typical experiment to determine the cytotoxic effects of this compound on AML cells.
Materials:
-
AML cell line of interest (e.g., OCI-AML5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count and determine viability.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.
-
Add 100 µL of the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Mitochondrial Respiration Assay (Seahorse Assay)
This protocol describes how to assess the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
AML cells
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed AML cells in a Seahorse XF Cell Culture Microplate at an optimized density (typically 20,000-80,000 cells per well).
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 6-24 hours) prior to the assay.
-
-
Seahorse Assay Preparation:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare the Seahorse assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Wash the cells with the prepared assay medium and add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour before the assay.
-
-
Seahorse XF Analyzer Run:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound appears to have low or no cytotoxicity. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may be inherently resistant to cuproptosis. 3. Insufficient copper: The basal level of copper in the cell culture medium may be insufficient for this compound to exert its effect.[3] 4. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Use a positive control cell line known to be sensitive to this compound. Consider if your cell line has high levels of antioxidant proteins. 3. Supplement the cell culture medium with a low, non-toxic concentration of copper (e.g., 1-5 µM CuCl2) to enhance this compound activity.[3] 4. Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitation is observed in the stock solution or in the cell culture medium. | 1. Solubility limit exceeded: The concentration of this compound in DMSO or the final concentration in the aqueous medium may be too high. 2. Temperature shock: Rapidly adding a cold DMSO stock to warm medium can cause precipitation. | 1. Ensure the stock solution is fully dissolved before use. Do not exceed the recommended final concentration in the medium. 2. Warm the DMSO stock solution to room temperature before diluting it in the cell culture medium. Add the stock solution dropwise while gently mixing. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation from the outer wells of the plate. 3. Inaccurate pipetting: Errors in compound dilution or addition. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cytotoxicity in vehicle control wells. | 1. High DMSO concentration: The final concentration of DMSO is toxic to the cells. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final DMSO concentration does not exceed 0.1%. Perform a DMSO toxicity curve for your specific cell line.[7] 2. Regularly check for contamination and maintain aseptic cell culture techniques. |
Visualizations
Signaling Pathway of this compound-Induced Cuproptosis
Caption: Signaling pathway of this compound-induced cuproptosis.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Experimental workflow for a this compound cytotoxicity assay.
References
- 1. Research progress on cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cuproptosis-related genes and agents: implications in tumor drug resistance and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of dimethyl sulphoxide (DMSO) on cochlear organotypic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-kinase inhibitor screen identifies inhibitors preserving stem-cell-like chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. media.laballey.com [media.laballey.com]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cuproptosis Induction: UM4118 versus Elesclomol
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cuproptosis, a novel form of copper-dependent regulated cell death, has identified promising therapeutic avenues for various diseases, notably cancer. Central to this research are copper ionophores, small molecules that facilitate the transport of copper across cellular membranes, leading to intracellular accumulation and subsequent cell death. This guide provides a detailed comparison of two key cuproptosis-inducing agents: the well-established elesclomol (B1671168) and the more recently identified UM4118.
Executive Summary
Elesclomol and this compound are both potent copper ionophores that trigger cuproptosis by elevating intracellular copper levels, leading to mitochondrial stress and cell death. Elesclomol's mechanism is well-characterized, involving the aggregation of lipoylated mitochondrial proteins. This compound, a novel agent, has shown particular efficacy in acute myeloid leukemia (AML), especially in models with specific genetic mutations, suggesting a potentially more targeted therapeutic window. While data on elesclomol is extensive, information on this compound is emerging from recent preclinical studies. This guide will delve into their mechanisms of action, present available quantitative data, detail experimental protocols for their study, and visualize the key cellular pathways involved.
Mechanism of Action
Both this compound and elesclomol function as copper ionophores, binding to extracellular copper and transporting it into the cell, with a pronounced accumulation in the mitochondria. The subsequent cascade of events leading to cuproptosis shares a core mechanism, though some distinctions are emerging.
Elesclomol: The mechanism of elesclomol-induced cuproptosis is well-documented. Once inside the mitochondria, the elesclomol-copper complex facilitates the reduction of Cu(II) to its more toxic form, Cu(I), a process dependent on the mitochondrial reductase ferredoxin 1 (FDX1).[1][2] This surge in Cu(I) leads to its direct binding to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][4] This binding induces the aggregation of these lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the destabilization of iron-sulfur cluster proteins.[2][3][4][5] The resulting proteotoxic stress and disruption of mitochondrial respiration culminate in cell death.[2][3][4][5] This form of cell death is distinct from apoptosis, necroptosis, and ferroptosis.[2]
This compound: Identified through a phenotypic screen against primary acute myeloid leukemia (AML) samples, this compound is a potent and specific copper ionophore.[6][7] Its mechanism also hinges on inducing cuproptosis.[6][7] Notably, its efficacy is enhanced in AML cells harboring mutations in the splicing factor 3b subunit 1 (SF3B1).[6][7] These mutations lead to the missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7, creating a specific vulnerability to copper-induced cell death.[6][7] While the downstream events likely converge on the core cuproptosis pathway involving mitochondrial protein aggregation, the specific genetic context for this compound's enhanced activity suggests a more targeted approach.[6][7]
Signaling Pathway for Cuproptosis Induction
The signaling cascade for cuproptosis initiated by copper ionophores like elesclomol and this compound is centered within the mitochondria. The following diagram illustrates the key events.
Caption: Signaling pathway of cuproptosis induced by copper ionophores.
Quantitative Data Comparison
Direct comparative studies between this compound and elesclomol are limited, with the primary data for this compound originating from its discovery and initial characterization. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML)
| Cell Line | Genetic Background | IC50 (nM) | Reference |
| OCI-AML2 | SF3B1 mutant | < 100 | [6][7] |
| MOLM13 | SF3B1 wild-type | > 500 | [6][7] |
| Primary AML samples | SF3B1 mutant | Significantly more sensitive than SF3B1 wild-type | [7] |
Table 2: In Vitro Efficacy of Elesclomol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 24 | [8] |
| MCF-7 | Breast Cancer | 110 | [8] |
| HL-60 | Leukemia | 9 | [8] |
| HEC-1-A | Endometrial Cancer | ~50 (with 1 µM CuCl2) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of cuproptosis inducers. The following are representative protocols for key experiments.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound and elesclomol.
Workflow Diagram:
Caption: Workflow for assessing cell viability using a CCK-8 assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3][10][11][12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.[3][10][11][12][13]
-
Compound Addition: Prepare serial dilutions of this compound or elesclomol. For elesclomol, it is often pre-complexed with an equimolar concentration of CuCl2. Add the desired concentrations of the compounds to the wells.
-
Treatment Incubation: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3][10][11][12][13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][10][11][12][13]
Immunofluorescence for DLAT Aggregation
This method is used to visualize the hallmark protein aggregation of cuproptosis.
Workflow Diagram:
Caption: Workflow for visualizing DLAT aggregation via immunofluorescence.
Detailed Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the desired concentration of this compound or elesclomol-Cu for a specified time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 5% goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against DLAT (e.g., rabbit anti-DLAT, 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain like DAPI for 1 hour at room temperature.
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides, and visualize the DLAT aggregates using a confocal microscope.
Western Blotting for Cuproptosis-Related Proteins
This technique is used to quantify the levels of key proteins involved in the cuproptosis pathway.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound or elesclomol-Cu, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., FDX1, LIAS, DLAT, and a loading control like GAPDH or actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and elesclomol are valuable tools for inducing and studying cuproptosis. Elesclomol is a well-characterized compound with a broad range of activity in different cancer types. This compound is a newer agent with demonstrated high potency in AML, particularly in a genetically defined subset of patients. The choice between these compounds will depend on the specific research question and the cellular context being investigated. The provided data and protocols offer a foundation for researchers to design and execute experiments to further explore the therapeutic potential of targeting cuproptosis. As research progresses, a deeper understanding of the nuances of each compound's activity will undoubtedly emerge, paving the way for more effective and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cuproptosis: a new form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper induces cell death by targeting lipoylated TCA cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent progress of methods for cuproptosis detection [frontiersin.org]
- 6. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of [64Cu][Cu(elesclomol)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel insights into cuproptosis inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Prospective Synergistic Strategy: Combining UM4118 and Venetoclax for Enhanced Anti-Leukemic Activity in Acute Myeloid Leukemia
A new frontier in AML therapy could lie in the strategic combination of a novel copper ionophore, UM4118, with the established BCL-2 inhibitor, venetoclax (B612062). While direct preclinical or clinical data on this specific combination is not yet available, a compelling scientific rationale for their synergistic activity can be formulated based on their individual mechanisms of action. This guide outlines the hypothetical synergistic interplay between this compound and venetoclax, proposes a comprehensive experimental framework to validate this hypothesis, and provides detailed protocols for key assays.
The Converging Paths of Cuproptosis and Apoptosis: A Hypothesis for Synergy
Acute Myeloid Leukemia (AML) is a notoriously heterogeneous and aggressive hematological malignancy. While venetoclax-based therapies have significantly improved outcomes for many patients, primary and acquired resistance remains a major clinical challenge. A promising strategy to overcome this resistance is to co-target distinct but complementary cell death pathways. Herein, we propose a novel combination therapy: the copper ionophore this compound and the BCL-2 inhibitor venetoclax.
This compound induces a recently discovered form of regulated cell death termed "cuproptosis." As a copper ionophore, this compound facilitates the transport of copper across cellular membranes, leading to its accumulation within the mitochondria.[1] This excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, causing their aggregation and subsequent proteotoxic stress.[1] This cascade of events ultimately leads to mitochondrial dysfunction and cell death.
Venetoclax, on the other hand, selectively inhibits the anti-apoptotic protein BCL-2.[2] In many AML subtypes, leukemic cells are highly dependent on BCL-2 to sequester pro-apoptotic proteins and evade programmed cell death (apoptosis). By inhibiting BCL-2, venetoclax unleashes these pro-apoptotic signals, triggering the mitochondrial pathway of apoptosis.
The proposed synergy between this compound and venetoclax is rooted in the central role of mitochondria in both cuproptosis and apoptosis. We hypothesize a two-pronged attack on AML cells:
-
Sensitization through Mitochondrial Stress: this compound-induced cuproptosis inherently causes significant mitochondrial stress. Research has shown that targeting mitochondrial organization and function can sensitize AML cells to venetoclax.[3][4][5][6] The mitochondrial dysfunction initiated by this compound could therefore lower the apoptotic threshold, making the cells more susceptible to BCL-2 inhibition by venetoclax.
-
Augmentation via Reactive Oxygen Species (ROS): The influx of copper and subsequent mitochondrial disruption by this compound can lead to the generation of reactive oxygen species (ROS). Interestingly, studies have demonstrated that venetoclax itself can increase ROS production, which contributes to its anti-leukemic activity.[7][8][9][10][11] The combined effect of this compound and venetoclax on ROS levels could create a highly cytotoxic environment, further promoting cell death.
-
Potential Downregulation of Anti-Apoptotic Proteins: Some copper complexes have been shown to downregulate the expression of anti-apoptotic proteins, including BCL-2 and BCL-xL.[12] If this compound exerts a similar effect, it would directly complement the action of venetoclax, leading to a more profound inhibition of the anti-apoptotic machinery.
Proposed Experimental Validation
To investigate the synergistic potential of this compound and venetoclax, a series of in vitro experiments are proposed. The following table outlines the potential quantitative data that would be generated from these studies.
| Parameter | This compound Monotherapy | Venetoclax Monotherapy | This compound + Venetoclax Combination | Synergy Analysis (Combination Index - CI) |
| IC50 (nM) in Venetoclax-Sensitive AML Cell Line (e.g., MOLM-13) | Hypothetical Value | Hypothetical Value | Hypothetical Lower Value | CI < 1 (Synergism) |
| IC50 (nM) in Venetoclax-Resistant AML Cell Line (e.g., THP-1) | Hypothetical Value | Hypothetical High Value | Hypothetical Significantly Lower Value | CI < 1 (Synergism) |
| Apoptosis Rate (% Annexin V+ cells) | Hypothetical Increase | Hypothetical Increase | Hypothetical Synergistic Increase | - |
| Mitochondrial Membrane Potential (ΔΨm) | Hypothetical Decrease | Hypothetical Decrease | Hypothetical Synergistic Decrease | - |
| Intracellular ROS Levels (MFI) | Hypothetical Increase | Hypothetical Increase | Hypothetical Synergistic Increase | - |
| DLAT Protein Aggregation (Immunofluorescence) | Hypothetical Increase | No Expected Change | Hypothetical Increase | - |
| Caspase-3/7 Activity (RLU) | Hypothetical Increase | Hypothetical Increase | Hypothetical Synergistic Increase | - |
MFI: Mean Fluorescence Intensity; RLU: Relative Light Units
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Culture: Culture AML cell lines (e.g., MOLM-13, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and venetoclax. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). Synergy will be assessed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed 5 x 10^5 cells in a 6-well plate and treat with this compound, venetoclax, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V (BioLegend) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells using flow cytometry software (e.g., FlowJo).
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BAX, anti-cleaved Caspase-3, anti-DLAT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed using software like ImageJ, with normalization to a loading control (e.g., β-actin).
Visualizing the Proposed Mechanisms
To better illustrate the hypothetical synergy and the experimental approach, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and venetoclax in AML.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Targeting mitochondrial structure sensitizes acute myeloid leukemia to Venetoclax treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial Structure Sensitizes Acute Myeloid Leukemia to Venetoclax Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitizing to Venetoclax treatment [mappingignorance.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. search.library.ucla.edu [search.library.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax enhances T cell-mediated antileukemic activity by increasing ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Salicylate •Phenanthroline copper (II) complex induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating UM4118-Induced Cell Death as True Cuproptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UM4118-induced cell death with the established hallmarks of cuproptosis. Supporting experimental data and detailed protocols are presented to aid in the validation of this novel anti-cancer agent.
This compound, a recently developed copper ionophore, has demonstrated potent anti-cancer activity, particularly in acute myeloid leukemia (AML), by inducing a novel form of regulated cell death known as cuproptosis.[1] This guide outlines the key molecular events that characterize true cuproptosis and presents a framework for experimentally validating that the cell death induced by this compound aligns with this specific mechanism.
Distinguishing Cuproptosis from Other Cell Death Pathways
Cuproptosis is a unique form of regulated cell death triggered by the accumulation of intracellular copper.[2][3] It is mechanistically distinct from other well-characterized cell death pathways such as apoptosis, necroptosis, and ferroptosis.[4][5] A critical first step in validating this compound-induced cuproptosis is to demonstrate its independence from these other pathways.
Table 1: Comparison of Key Features of Regulated Cell Death Pathways
| Feature | Cuproptosis | Apoptosis | Necroptosis | Ferroptosis |
| Primary Inducer | Intracellular copper overload | Caspase activation | RIPK1/RIPK3/MLKL activation | Iron-dependent lipid peroxidation |
| Key Molecular Events | Aggregation of lipoylated proteins, loss of Fe-S cluster proteins | Caspase cascade, DNA fragmentation | Plasma membrane rupture | Lipid hydroperoxide accumulation |
| Rescue by Inhibitors | Copper chelators (e.g., Tetrathiomolybdate) | Caspase inhibitors (e.g., Z-VAD-FMK) | RIPK1 inhibitors (e.g., Necrostatin-1) | Iron chelators (e.g., Deferoxamine), GPX4 activators |
Core Molecular Hallmarks of True Cuproptosis
The validation of this compound-induced cell death as cuproptosis hinges on the experimental verification of several key molecular events that are the signature of this pathway.
1. Dependence on Mitochondrial Respiration and the Tricarboxylic Acid (TCA) Cycle: Cuproptosis is initiated by the direct binding of copper to lipoylated components of the TCA cycle within the mitochondria.[4] This leads to the aggregation of these proteins and subsequent proteotoxic stress.[2]
2. Aggregation of Lipoylated Proteins: A central event in cuproptosis is the aggregation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key lipoylated enzyme in the pyruvate (B1213749) dehydrogenase complex.[2][6]
3. Loss of Iron-Sulfur (Fe-S) Cluster Proteins: The accumulation of copper and aggregation of lipoylated proteins leads to the destabilization and loss of Fe-S cluster proteins, further disrupting mitochondrial function.[5][6]
4. Induction of Proteotoxic Stress: The aggregation of mitochondrial proteins triggers a proteotoxic stress response, characterized by the upregulation of heat shock proteins such as HSP70.[6]
5. Regulation by Key Genes: The process of cuproptosis is positively regulated by genes such as ferredoxin 1 (FDX1), which reduces Cu2+ to the more toxic Cu+, and enzymes involved in protein lipoylation like lipoic acid synthase (LIAS), lipoyltransferase 1 (LIPT1), and dihydrolipoamide dehydrogenase (DLD).[6]
Table 2: Experimental Validation of this compound-Induced Cuproptosis
| Hallmark | Experimental Assay | Expected Result with this compound |
| Dependence on Copper | Cell viability assay with this compound +/- copper chelator (e.g., Tetrathiomolybdate) | Copper chelator rescues cells from this compound-induced death. |
| Independence from Other Pathways | Cell viability assay with this compound +/- inhibitors of apoptosis, necroptosis, or ferroptosis | Inhibitors of other pathways do not rescue cells from this compound-induced death. |
| DLAT Aggregation | Immunofluorescence or Western blot for aggregated DLAT | Increased aggregation of DLAT in this compound-treated cells. |
| Loss of Fe-S Cluster Proteins | Western blot for key Fe-S cluster proteins (e.g., components of Complex I and II) | Decreased levels of Fe-S cluster proteins in this compound-treated cells. |
| Proteotoxic Stress | Western blot for HSP70 | Increased expression of HSP70 in this compound-treated cells. |
| Involvement of FDX1 | Gene silencing (siRNA) or knockout (CRISPR) of FDX1 followed by this compound treatment | Reduced cell death in FDX1-deficient cells treated with this compound. |
Experimental Protocols
Cell Viability Assays
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with inhibitors of apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., Necrostatin-1), or ferroptosis (e.g., Ferrostatin-1), or a copper chelator (e.g., Tetrathiomolybdate) for 1-2 hours.
-
This compound Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or by trypan blue exclusion.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against DLAT, Fe-S cluster protein subunits, HSP70, or FDX1, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Protein Aggregation
-
Cell Culture: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block with a suitable blocking buffer and incubate with a primary antibody against DLAT, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope to observe protein aggregation.
Visualizing the Validation Workflow
Caption: Experimental workflow for validating this compound-induced cell death as cuproptosis.
Signaling Pathway of Cuproptosis
Caption: Signaling pathway of this compound-induced cuproptosis.
By following this guide, researchers can systematically and objectively validate whether the cell death induced by this compound is indeed true cuproptosis. This rigorous validation is crucial for the continued development of this compound as a promising anti-cancer therapeutic.
References
- 1. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Impact of Cuproptosis-related markers on clinical status, tumor immune microenvironment and immunotherapy in colorectal cancer: A multi-omic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Leukemic Activity of UM4118
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-leukemic activity of UM4118, a novel copper ionophore, in comparison with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The information presented herein is intended to facilitate objective evaluation and inform future research and development efforts.
Executive Summary
This compound is an investigational copper ionophore that has demonstrated potent anti-leukemic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). Its mechanism of action involves the induction of a novel form of regulated cell death known as cuproptosis. This guide compares the efficacy of this compound with other copper-targeting agents like elesclomol (B1671168) and disulfiram (B1670777)/copper, as well as standard-of-care and targeted therapies such as cytarabine (B982) and venetoclax. While this compound shows significant promise, particularly in AML subtypes with specific genetic mutations like SF3B1, further in vivo studies are needed to fully elucidate its therapeutic potential.
Comparative In Vitro Anti-Leukemic Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its comparators across various leukemia cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
| Drug | Cell Line | IC50 Value | Key Findings |
| This compound | SF3B1-mutated AML | Nanomolar range[1] | Highly potent, particularly in AML with splicing factor mutations.[1] |
| ABCB7-depleted cells | Nanomolar range[1] | Synthetic lethality observed with deficiency in the mitochondrial ISC transporter ABCB7.[1] | |
| Elesclomol | HL-60 | 9 nM[2][3] | Potent activity in this AML cell line.[2][3] |
| Kasumi-1 | Concentration-dependent inhibition[4] | Demonstrates efficacy against this AML cell line.[4] | |
| MCF-7 (Breast Cancer) | 24 nM[2] | Activity also observed in solid tumors.[2] | |
| SK-MEL-5 (Melanoma) | 110 nM[2] | Activity also observed in solid tumors.[2] | |
| Disulfiram/Copper | Nalm6 (B-ALL) | 0.18 µM[5] | Effective in B-cell acute lymphoblastic leukemia.[5] |
| Leukemia Cell Lines | 45 - 81 nM (Disulfiram alone)[6] | Broad anti-leukemic activity, enhanced by copper.[6] | |
| Venetoclax | OCI-AML2 | 1.1 nM[7] | Highly sensitive cell line.[7] |
| HL-60 | 4 nM[7], 0.07 µM (48h)[8], 0.1 µM[9] | Potent activity observed.[7][8][9] | |
| MOLM-13 | 200 nM[10] | Susceptible to venetoclax.[10] | |
| MV4-11 | 18 nM (with idasanutlin)[11] | Synergistic effects with other agents.[11] | |
| OCI-AML3 | 600 nM[10] | Moderately sensitive.[10] | |
| KG-1a | 2.5 µM[9] | Less sensitive cell line.[9] | |
| Cytarabine | Variety of AML cell lines | Variable (nM to µM range)[12][13][14][15][16] | Standard-of-care with a wide range of sensitivities.[12][13][14][15][16] |
In Vivo Anti-Leukemic Efficacy
Direct comparative in vivo studies for this compound in patient-derived xenograft (PDX) models of AML are not yet extensively published. The following summarizes available in vivo data for the comparator agents.
| Drug | Model | Key Findings |
| Elesclomol | A549 (lung cancer) xenograft | Suppressed tumor growth when combined with genipin.[17] |
| Mouse model of Menkes disease | Alleviated neuropathology and mortality.[11] | |
| Disulfiram/Copper | CD34+/CD38+ leukemia-derived xenografts | Significantly inhibited tumor growth.[8] |
| Patient-derived glioblastoma model | Prolonged in vivo survival.[18] | |
| Venetoclax | MOLM-13 xenograft | Significant inhibition of AML progression and extended survival.[5] |
| OCI-AML3 xenograft | Synergistic apoptosis when combined with a CDK9 inhibitor.[5] | |
| AML patient-derived xenografts (PDXs) | Efficacy demonstrated, particularly in combination with other agents.[19][20] | |
| Cytarabine | Pediatric AML PDX models | Prolonged survival, with efficacy not hindered by combination with flotetuzumab.[10] |
| Leukemic mice | Significantly prolonged survival when combined with a CXCR4 antagonist.[2] |
Mechanism of Action: Cuproptosis Signaling Pathway
This compound and other copper ionophores induce a unique form of cell death termed cuproptosis. This process is distinct from other cell death mechanisms like apoptosis.
Caption: this compound facilitates copper entry into mitochondria, leading to cuproptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on leukemia cell lines.
Caption: Workflow for determining drug cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Leukemia cell lines are seeded into 96-well microplates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubated for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of AML PDX models to evaluate the in vivo efficacy of anti-leukemic agents.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective elimination of adult B-lineage acute lymphoblastic leukemia by disulfiram/copper complex in vitro and in vivo in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-approved disulfiram as a novel treatment for aggressive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of UM4118 Versus Other Agents for Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic window—a measure of a drug's efficacy versus its toxicity—is a critical determinant of its clinical potential. This guide provides a comparative analysis of the emerging anti-leukemic agent UM4118 against other relevant compounds for the treatment of Acute Myeloid Leukemia (AML). By examining preclinical data, this report aims to offer an objective assessment to inform further research and development.
Executive Summary
This compound is a novel copper ionophore that induces a form of copper-dependent cell death known as cuproptosis. Preclinical evidence suggests that this compound exhibits potent anti-leukemic activity, particularly in poor-prognosis AML subtypes, such as those harboring SF3B1 mutations. This guide compares the therapeutic window of this compound with elesclomol, another copper ionophore, and standard-of-care AML therapies, including cytarabine (B982), daunorubicin (B1662515), and the BCL-2 inhibitor venetoclax. The comparison is based on in vitro cytotoxicity (IC50 values) and available in vivo efficacy and toxicity data.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator agents in various AML cell lines. Lower IC50 values indicate higher potency.
Table 1: In Vitro Efficacy (IC50) of this compound and Elesclomol in AML
| Compound | Cell Line | IC50 | Notes |
| This compound | Primary AML with SF3B1 mutation | Significantly lower than SF3B1-wt | Potency in the nanomolar range.[1] |
| Primary AML with wild-type SF3B1 | Higher than SF3B1-mut | ||
| Elesclomol | HL-60 | 9 nM | |
| Kasumi-1 | Concentration-dependent inhibition | [2] | |
| HL-60 | Concentration-dependent inhibition | [2] |
Table 2: In Vitro Efficacy (IC50) of Standard AML Therapies
| Compound | Cell Line | IC50 (48h) | IC50 (72h) |
| Cytarabine | HL-60 | 14.24 µM[3] | - |
| KG-1 | 18.21 µM[3] | - | |
| THP-1 | 23.2 µM[3] | - | |
| NB-4 | ~10 nM | - | |
| MOLM13 | ~100 nM | - | |
| Daunorubicin | HL-60 | - | 2.52 µM[4] |
| U937 | - | 1.31 µM[4] | |
| Kasumi-1 | - | ~0.5 µM[4] | |
| THP-1 | - | ~2.0 µM[4] | |
| KG-1 | - | ~1.5 µM[4] | |
| Venetoclax | OCI-AML3 | >1 µM | 0.6 µM[5] |
| THP-1 | >1 µM | 0.5 µM[6] | |
| MV4-11 | <1 µM | - | |
| MOLM13 | <1 µM | 0.2 µM[5] | |
| HL-60 | 3.65 µM (24h), 0.07 µM (48h)[7] | 1.6 µM[5] | |
| KG-1 | 11.09 µM (24h), 9.95 µM (48h)[7] | >10 µM |
In Vivo Efficacy and Toxicity
A comprehensive assessment of the therapeutic window requires in vivo data to evaluate both anti-tumor activity and systemic toxicity.
This compound: While specific in vivo efficacy and Maximum Tolerated Dose (MTD) data for this compound in AML xenograft models are not yet publicly available in detail, the foundational research indicates its potent and specific activity, suggesting a promising therapeutic window, especially in genetically defined AML subsets.[1]
Elesclomol: Elesclomol has been evaluated in clinical trials for various cancers, including a Phase I study in AML.[8] In preclinical models, it has demonstrated anti-tumor activity, and its combination with other agents has been explored.[9][10] One study in a mouse model of Menkes disease, a copper deficiency disorder, demonstrated that therapeutic doses of elesclomol-copper did not activate biomarkers of copper toxicity, suggesting a favorable therapeutic index in that context.[11]
Standard AML Therapies: Standard chemotherapy regimens with cytarabine and daunorubicin are effective at inducing remission but are associated with significant myelosuppression and other toxicities. In preclinical AML xenograft models, these agents reduce leukemia burden and prolong survival, though often without curative intent in models with established disease.[12] Venetoclax, often used in combination with hypomethylating agents, has shown significant efficacy in older patients or those unfit for intensive chemotherapy.
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on AML cell lines and determining their IC50 values.[13][14][15][16]
-
Cell Seeding: AML cell lines (e.g., HL-60, KG-1, THP-1) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After a brief incubation period (e.g., a few hours to overnight) to allow cells to acclimatize, they are treated with a serial dilution of the test compound (e.g., this compound, elesclomol, cytarabine). A vehicle-treated control group is included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 0.1 N HCl in isopropanol (B130326) or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vivo AML Xenograft Mouse Model for Efficacy and Toxicity Assessment
This protocol describes a general procedure for evaluating the in vivo anti-leukemic activity and toxicity of a test agent.[12][17][18][19][20]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human cells.
-
Cell Implantation: Human AML cell lines or patient-derived xenograft (PDX) cells are injected intravenously or subcutaneously into the mice. For PDX models, primary patient AML cells are used to better recapitulate the heterogeneity of the disease.[17][19]
-
Engraftment Monitoring: Engraftment of AML cells is monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry, typically starting 3-4 weeks after implantation.
-
Treatment Administration: Once engraftment is confirmed, mice are randomized into treatment and control (vehicle) groups. The test agent is administered according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation:
-
Tumor Burden: For intravenous models, the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen is monitored throughout the study. For subcutaneous models, tumor volume is measured regularly.
-
Survival: A separate cohort of mice may be used for survival studies, where the endpoint is a humane endpoint based on disease progression.
-
-
Toxicity Evaluation (MTD Determination):
-
Clinical Signs: Mice are monitored daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Body Weight: Body weight is measured regularly (e.g., twice weekly) as an indicator of general health. Significant weight loss can be a sign of toxicity.
-
Hematological Parameters: At the end of the study, blood samples can be collected for complete blood counts to assess effects on hematopoiesis.
-
Histopathology: Organs can be collected for histopathological analysis to identify any tissue damage.
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cuproptosis in AML cells.
Caption: Simplified mechanism of action for cytarabine and daunorubicin.
Caption: Mechanism of venetoclax-induced apoptosis.
References
- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 8. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elesclomol rescues mitochondrial copper deficiency in disease models without triggering cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating in vivo efficacy – toxicity profile of TEG001 in humanized mice xenografts against primary human AML disease and healthy hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Copper Ionophore UM4118: A Potential New Frontier in AML Therapy Alongside Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective treatments for Acute Myeloid Leukemia (AML), a novel copper ionophore, UM4118, has emerged from preclinical studies as a potent agent with a unique mechanism of action. This guide provides a comparative analysis of this compound and the current standard of care for AML, a combination of cytarabine (B982) and an anthracycline (commonly daunorubicin), and explores the potential for their combined use. While direct preclinical or clinical data on the combination of this compound with standard AML chemotherapy is not yet available, this guide will delve into the distinct mechanisms of these therapies and the theoretical underpinnings for a potential synergistic anti-leukemic effect.
Understanding the Mechanisms of Action
Standard AML chemotherapy, often referred to as the "7+3" regimen, has been the backbone of induction therapy for decades.[1] This regimen combines:
-
Cytarabine (Ara-C): A pyrimidine (B1678525) analog that inhibits DNA synthesis, primarily targeting rapidly dividing cancer cells.[2]
-
Daunorubicin (B1662515): An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1]
This compound, on the other hand, introduces a novel cell-death mechanism known as cuproptosis.[3][4] It acts as a copper ionophore, binding to copper ions and transporting them into the cell, leading to a toxic accumulation of intracellular copper.[3] This overload of copper induces a specific form of mitochondrial cell death.[3] Preclinical studies have shown that this compound is particularly effective against AML cells with mutations in the splicing factor 3b subunit 1 (SF3B1) gene, a subset of AML with a generally poor prognosis.[3][4]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available preclinical data for this compound and standard AML chemotherapy agents. It is important to note that these data are from separate studies and direct comparative experiments have not been published.
Table 1: Preclinical Activity of this compound in AML
| Cell Line/Sample Type | Key Findings | IC50 Values | Reference |
| SF3B1-mutated primary AML specimens | Significantly more sensitive to this compound compared to SF3B1-wildtype specimens. | Median IC50 ~0.1 µM | [3] |
| OCI-AML5 (AML cell line) | This compound cytotoxic activity is dependent on extracellular copper. | Not specified | [3] |
| Primary AML specimens | Strong synergistic interaction observed between this compound and copper. | Not applicable | [3] |
Table 2: Preclinical Activity of Standard AML Chemotherapy
| Cell Line/Sample Type | Agent(s) | Key Findings | IC50 Values | Reference |
| MOLM-13, OCI-AML2 (AML cell lines) | Cytarabine + Venetoclax | Synergistic effects observed. | Not specified | [5] |
| HL60, HEL (AML cell lines) | Cytarabine + Cladribine | Synergistic effects on inhibition of proliferation and induction of apoptosis. | Not specified | [6] |
| Molm-14, HL60 (AML cell lines) | Doxorubicin (similar to Daunorubicin) | IC50 of Doxorubicin alone was 68.6 nM in Molm-14 cells. | IC50: 68.6 nM | [7] |
Potential for Combination Therapy
The distinct mechanisms of action of this compound and standard chemotherapy present a strong rationale for investigating their combined use. By targeting different cellular processes—DNA replication and integrity with standard chemotherapy and mitochondrial copper homeostasis with this compound—a combination therapy could potentially:
-
Enhance Anti-Leukemic Efficacy: A multi-pronged attack could lead to synergistic cell killing and overcome resistance mechanisms.
-
Reduce Drug Resistance: The novel mechanism of cuproptosis may be effective against AML clones that are resistant to conventional chemotherapy.
-
Target Leukemia Stem Cells: Some novel agents have shown the ability to target leukemia stem cells, which are often resistant to standard chemotherapy and are a major cause of relapse. The efficacy of this compound in this regard is a critical area for future research.
While direct evidence is lacking for this compound, studies with another copper ionophore, elesclomol (B1671168), have shown promise in cancer therapy and have been investigated in a Phase I clinical trial for AML.[8][9] This suggests that the class of copper ionophores has potential clinical relevance in this disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited literature.
Assessment of Cell Viability and IC50 Determination
-
Cell Culture: Primary AML specimens or AML cell lines are cultured in appropriate media. For studies involving this compound, the copper concentration in the media is a critical and often controlled variable.[3]
-
Drug Treatment: Cells are treated with a range of concentrations of the single agents (this compound, cytarabine, daunorubicin) or their combinations for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is typically assessed using assays such as MTT, MTS, or flow cytometry with viability dyes (e.g., Annexin V/PI).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to quantify the potency of the drugs.
Synergy Analysis
-
Experimental Design: A matrix of concentrations of both drugs is used to treat the cells.
-
Data Analysis: The results are analyzed using mathematical models such as the Bliss independence model or the Chou-Talalay method to determine if the combination effect is synergistic, additive, or antagonistic.[5]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced cuproptosis in AML cells.
Caption: Experimental workflow for assessing drug synergy in vitro.
Future Directions and Conclusions
The emergence of this compound as a potent inducer of cuproptosis in AML cells, particularly in high-risk subtypes, marks a significant advancement in our understanding of potential therapeutic vulnerabilities in this disease. While the current standard of care remains a cornerstone of AML treatment, the distinct mechanism of this compound offers a compelling rationale for its investigation in combination with conventional chemotherapy.
Future preclinical studies are urgently needed to formally assess the interaction between this compound and standard AML drugs like cytarabine and daunorubicin. Such studies should aim to:
-
Quantify the degree of synergy, additivity, or antagonism across a panel of AML cell lines and primary patient samples.
-
Elucidate the molecular mechanisms underlying any observed synergistic effects.
-
Evaluate the efficacy and safety of the combination in in vivo models of AML.
References
- 1. Cytarabine and daunorubicin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potential of elacytarabine in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of elesclomol sodium in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UM4118: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of UM4118, a copper ionophore utilized in AML research.[1] Due to the limited specific toxicity data available for this compound, a cautious approach adhering to general principles of hazardous waste management is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations for hazardous waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[1]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (324530-92-9) and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Empty Containers:
-
Empty containers that previously held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Experimental Workflow for Safe Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
At present, there is no specific quantitative data available in the provided safety data sheets regarding disposal limits or environmental impact. Therefore, it is crucial to handle this compound as a potentially hazardous substance and to minimize its release into the environment.
| Data Point | Value |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] |
| Skin Corrosion/Irritation | No data available[1] |
| Carcinogenicity | No data available[1] |
Disclaimer: This information is intended as a general guide. Always consult the specific safety data sheet provided by the manufacturer and your institution's environmental health and safety protocols before handling or disposing of any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
